Tert-butyl 9-aminononanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 9-aminononanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h4-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMTOSSMTZXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Tert-butyl 9-aminononanoate in Advanced Drug Discovery: A Technical Guide to PROTAC Linker Technology
For Immediate Release
In the rapidly evolving landscape of therapeutic intervention, the strategic design of molecules capable of targeted protein degradation has emerged as a transformative approach. This whitepaper delves into the specific application of tert-butyl 9-aminononanoate as a crucial linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on its use in the development of degraders for soluble epoxide hydrolase (sEH), a key target in inflammation-related diseases.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors, enabling the removal of disease-causing proteins.
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule. The length, rigidity, and chemical nature of the linker can profoundly impact the potency and selectivity of the degrader.
This compound: A C9 Aliphatic Linker
This compound is an alkane chain with a terminal amine and a Boc-protected amino group, making it a valuable building block for PROTAC synthesis.[1][2] Its nine-carbon aliphatic chain provides a flexible and defined length to spatially orient the target protein and the E3 ligase for effective ternary complex formation. The tert-butyl ester and Boc protecting groups can be selectively removed under specific chemical conditions to allow for the sequential attachment of the POI ligand and the E3 ligase ligand.
Application in the Development of a Soluble Epoxide Hydrolase (sEH) Degrader
A notable application of this compound is in the synthesis of a PROTAC known as sEH-degrader-1 (also referred to as compound 23 in some literature).[1][3] This degrader was developed to target soluble epoxide hydrolase (sEH), a bifunctional enzyme implicated in inflammatory processes.[3] The ability to degrade sEH offers a therapeutic advantage by simultaneously blocking both of its enzymatic functions.[3]
The sEH-degrader-1 utilizes a ligand for sEH, a linker derived from this compound, and a ligand for the Cereblon (CRBN) E3 ligase.
Quantitative Data Summary
The following table summarizes the in vitro degradation performance of the sEH degrader utilizing the C9 linker derived from this compound in a cell-based sEH degradation assay using HiBiT technology.[3]
| Compound | Concentration | Incubation Time | sEH Degradation (%) |
| sEH-degrader-1 (C9 linker) | 0.3 µM | 1 hour | ~25% |
| sEH-degrader-1 (C9 linker) | 1.0 µM | 1 hour | ~25% |
| sEH-degrader-1 (C9 linker) | 0.3 µM - 1.0 µM | 18 hours | ~75% |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of PROTACs utilizing a linker derived from this compound, based on methodologies reported in the development of sEH degraders and other PROTACs.
Protocol 1: Synthesis of the sEH-degrader-1
This protocol outlines the general synthetic steps for coupling the sEH inhibitor, the C9 linker, and the CRBN ligand.
Step 1: Linker Preparation
-
Deprotection of this compound: The tert-butyl ester of this compound is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free carboxylic acid. The Boc-protected amine remains intact.
Step 2: Coupling of sEH Ligand to the Linker
-
Amide Bond Formation: The free carboxylic acid of the deprotected linker is activated using a coupling agent (e.g., HATU, HOBt) and coupled to an amine-functionalized sEH inhibitor in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).
Step 3: Deprotection of the Linker's Amine Group
-
Boc Removal: The Boc protecting group on the other end of the linker is removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the terminal amine.
Step 4: Coupling of the CRBN Ligand
-
Final Amide Bond Formation: The exposed amine on the linker-sEH inhibitor conjugate is then coupled to a carboxylic acid-functionalized CRBN ligand (e.g., pomalidomide derivative) using standard peptide coupling conditions as described in Step 2.
Step 5: Purification
-
The final PROTAC product is purified using techniques such as flash column chromatography or preparative HPLC. The structure and purity are confirmed by NMR and LC-MS analysis.
Protocol 2: Cell-Based sEH Degradation Assay (HiBiT Technology)
This protocol describes a method to quantify the cellular degradation of sEH induced by the PROTAC.[3]
1. Cell Culture and Transfection:
- HEK293T cells are cultured in appropriate media.
- Cells are transfected with a plasmid encoding for sEH fused to a small HiBiT peptide tag.
2. PROTAC Treatment:
- Transfected cells are seeded in multi-well plates.
- Cells are treated with varying concentrations of the sEH-degrader-1 (or other PROTACs) and incubated for different time points (e.g., 1, 3, 18, 24 hours).
3. Lysis and Luminescence Detection:
- After incubation, the cells are lysed.
- A detection reagent containing the LgBiT protein is added to the lysate.
- The luminescence signal, generated by the reconstitution of the NanoLuc enzyme from the HiBiT tag and LgBiT protein, is measured using a luminometer.
4. Data Analysis:
- The luminescence signal is proportional to the amount of sEH-HiBiT fusion protein present.
- The percentage of sEH degradation is calculated by comparing the luminescence signal in PROTAC-treated cells to that in vehicle-treated control cells.
5. Control Experiments:
- To confirm the degradation is proteasome-dependent, cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue from degradation indicates proteasomal pathway involvement.[3]
- To confirm the degradation is mediated by the intended E3 ligase, cells can be co-treated with an excess of the free E3 ligase ligand to compete for binding.
Visualizing the PROTAC Mechanism and Workflow
The following diagrams illustrate the core concepts of PROTAC-mediated protein degradation and the experimental workflow.
References
An In-depth Technical Guide to Tert-butyl 9-aminononanoate: Structure, Properties, and Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of Tert-butyl 9-aminononanoate, a bifunctional molecule with potential applications in chemical synthesis and drug development. Due to its nature as a non-standard amino acid ester, this guide consolidates predicted data based on analogous compounds and established chemical principles.
Chemical Structure and Properties
This compound possesses a nine-carbon aliphatic chain, terminating in a primary amine at the C9 position and a tert-butyl ester at the C1 position. This structure provides a lipophilic backbone with two reactive functional groups, making it a versatile building block.
Chemical Structure:
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of similar long-chain amino acid esters.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₂₇NO₂ |
| Molecular Weight | 229.36 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | > 250 °C (decomposes) |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Sparingly soluble in water. |
| pKa (amine) | ~10.5 |
Chemical Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups:
-
Primary Amine: The terminal amino group is nucleophilic and will react with a variety of electrophiles. Common reactions include acylation with acyl chlorides or anhydrides, reductive amination with aldehydes and ketones, and formation of sulfonamides.
-
Tert-butyl Ester: The tert-butyl ester serves as a protecting group for the carboxylic acid. It is stable to many reaction conditions, including those that are basic or nucleophilic. However, it is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield the corresponding carboxylic acid and isobutylene. This orthogonality makes it a valuable protecting group in multi-step syntheses.
Predicted Spectroscopic Data
The following tables outline the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. These predictions are based on known chemical shifts and fragmentation patterns of similar molecules.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.68 | t | 2H | -CH₂-NH₂ (C9) |
| ~2.20 | t | 2H | -CH₂-COO- (C2) |
| ~1.56 | p | 2H | -CH₂-CH₂-COO- (C3) |
| ~1.44 | s | 9H | -C(CH₃)₃ |
| ~1.42 | p | 2H | -CH₂-CH₂-NH₂ (C8) |
| ~1.30 | m | 8H | -(CH₂)₄- (C4, C5, C6, C7) |
| ~1.25 | br s | 2H | -NH₂ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~173.5 | C=O (C1) |
| ~80.5 | -C(CH₃)₃ |
| ~42.0 | -CH₂-NH₂ (C9) |
| ~35.0 | -CH₂-COO- (C2) |
| ~33.5 | -CH₂-CH₂-NH₂ (C8) |
| ~29.5 | -(CH₂)₄- (C4, C5, C6, C7) |
| ~28.2 | -C(CH₃)₃ |
| ~26.5 | -CH₂- (C7) |
| ~25.0 | -CH₂- (C3) |
Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 230.21 | [M+H]⁺ |
| 174.15 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 156.14 | [M - C₄H₉O₂ + H]⁺ (loss of tert-butoxycarbonyl group) |
Synthesis and Experimental Protocols
The synthesis of this compound is not widely reported in the literature, suggesting it is not a commercially available compound. A plausible synthetic route involves two main stages: the synthesis of the 9-aminononanoic acid backbone, followed by the esterification of the carboxylic acid.
Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for this compound starting from 9-bromononanoic acid.
Detailed Experimental Protocol: Tert-butylation of 9-Aminononanoic Acid
This protocol is a generalized procedure based on common methods for the tert-butylation of amino acids.
Materials:
-
9-Aminononanoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tert-butanol (t-BuOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 9-aminononanoic acid (1.0 eq) in a mixture of tert-butanol and dichloromethane (e.g., a 1:2 v/v ratio).
-
Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (0.1 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvents.
-
Redissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Applications in Research and Development
This compound is a valuable bifunctional linker. Its long aliphatic chain can be used to increase the lipophilicity of molecules, which can be advantageous in drug design for improving membrane permeability. The terminal amine allows for conjugation to various molecules of interest, such as peptides, small molecule drugs, or reporter tags, while the tert-butyl ester protects the carboxylic acid for subsequent deprotection and further modification. This makes it a potentially useful tool in the development of PROTACs (PROteolysis TArgeting Chimeras) and other targeted drug delivery systems.
Tert-butyl 9-aminononanoate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 9-aminononanoate, a key chemical intermediate in the development of targeted protein degradation therapeutics. The document details its molecular properties, synthesis, and its crucial role as a precursor to linkers used in Proteolysis Targeting Chimeras (PROTACs). A significant focus is placed on its application in the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase for the degradation of the oncogenic protein, Enhancer of Zeste Homolog 2 (EZH2). This guide includes a summary of its chemical and physical properties, a detailed, though generalized, experimental protocol for its synthesis, and a visualization of the pertinent biological pathway.
Core Molecular and Physical Properties
This compound is an aliphatic amino acid ester. The presence of a terminal amino group and a carboxylic acid protected as a tert-butyl ester makes it a valuable building block in multi-step organic synthesis, particularly in the construction of bifunctional molecules.
| Property | Value | Source |
| Molecular Formula | C13H27NO2 | |
| IUPAC Name | This compound | |
| CAS Number | 134857-22-0 | |
| Molecular Weight | 229.36 g/mol | Calculated |
| Physical Form | Liquid | |
| Purity | Typically ≥98% | |
| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C |
Role in Targeted Protein Degradation and Signaling Pathway
This compound serves as a precursor for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[2]
In the context of cancer therapy, PROTACs derived from this compound are designed to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is often overexpressed in various cancers, where it plays a role in oncogenesis that is not solely dependent on its catalytic activity.[3][4] By inducing the degradation of the entire EZH2 protein, these PROTACs can overcome the limitations of catalytic inhibitors and suppress both the canonical and non-canonical functions of EZH2.[3][4]
The general mechanism of action for a VHL-recruiting EZH2 PROTAC is as follows:
-
The PROTAC simultaneously binds to the EZH2 protein and the VHL E3 ligase, forming a ternary complex.
-
This proximity induces the VHL E3 ligase to polyubiquitinate EZH2.
-
The polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome.
Below is a diagram illustrating this signaling pathway.
Caption: PROTAC-mediated degradation of EZH2 via VHL E3 ligase recruitment.
Experimental Protocols
Synthesis of this compound
This procedure involves the direct esterification of 9-aminononanoic acid using isobutylene with a strong acid catalyst.
Materials:
-
9-aminononanoic acid
-
Dioxane or Dichloromethane (solvent)
-
Isobutylene (liquid, handled with care at low temperatures)
-
p-Toluenesulfonic acid (PTSA) or Sulfuric acid impregnated on silica
-
10% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Dry diethyl ether
-
Hydrochloric acid (HCl) gas or a solution in an appropriate solvent
Procedure:
-
Reaction Setup: In a pressure-rated vessel (autoclave), suspend 9-aminononanoic acid in a suitable solvent such as dioxane or dichloromethane.
-
Addition of Catalyst and Reagent: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid impregnated on silica. Cool the mixture and add an excess of liquid isobutylene.
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature for 4-5 days. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, carefully vent the excess isobutylene. Wash the reaction mixture sequentially with a 10% sodium bicarbonate solution, water, and brine.
-
Isolation of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a free base.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.
-
Salt Formation (Optional, for storage or further reaction): For conversion to the hydrochloride salt, dissolve the free base in dry diethyl ether and cool the solution to -20°C. Slowly add one equivalent of a solution of HCl in ether. The hydrochloride salt will precipitate and can be collected by filtration and dried under vacuum.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired scale. Safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment, should be strictly followed, especially when handling isobutylene and strong acids.
Conclusion
This compound is a valuable chemical tool for researchers and professionals in the field of drug discovery and development. Its role as a precursor to PROTAC linkers highlights its importance in the rapidly advancing area of targeted protein degradation. The ability to facilitate the recruitment of the VHL E3 ligase for the degradation of oncogenic proteins like EZH2 underscores its therapeutic potential. Further research and development of synthetic methodologies and applications of this compound are likely to contribute significantly to the creation of novel cancer therapies.
References
- 1. Buy this compound | 134857-22-0 [smolecule.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Tert-butyl 9-aminononanoate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 9-aminononanoate, a valuable chemical intermediate in the field of targeted protein degradation. Its primary application lies in its role as a flexible, long-chain aliphatic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its commercial availability, physicochemical properties, and provides a plausible synthetic protocol based on established esterification methods. Furthermore, it outlines an experimental workflow for its incorporation into a PROTAC, targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and includes relevant characterization data and visualizations to aid researchers in their drug discovery and development endeavors.
Introduction
This compound (CAS No. 134857-22-0) is a bifunctional molecule featuring a terminal primary amine and a tert-butyl ester. This structure makes it an ideal building block for the synthesis of PROTACs, which are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. The nine-carbon aliphatic chain of this compound provides a flexible and extended linker, a critical component in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound from vendors such as Sigma-Aldrich, Smolecule, ChemScene, and MedChemExpress. It is typically offered in various quantities with purities often exceeding 98%.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry, purification, and characterization.
| Property | Value |
| CAS Number | 134857-22-0 |
| Molecular Formula | C₁₃H₂₇NO₂ |
| Molecular Weight | 229.36 g/mol |
| Appearance | Liquid |
| Purity | ≥98% (as offered by most suppliers) |
| Storage Conditions | Store at -20°C for long-term storage |
Synthesis of this compound: A Representative Experimental Protocol
While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, a plausible and effective method can be derived from general procedures for the tert-butylation of amino acids. The following protocol is based on the acid-catalyzed esterification of 9-aminononanoic acid with tert-butanol.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
9-Aminononanoic acid
-
tert-Butanol
-
Anhydrous Dichloromethane (DCM)
-
4-(Dimethylamino)pyridine (DMAP)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 9-aminononanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Expected Characterization Data (Based on similar compounds):
-
¹H NMR (CDCl₃): δ ~2.8 (t, 2H, -CH₂NH₂), 2.2 (t, 2H, -CH₂COO-), 1.6-1.2 (m, 12H, aliphatic protons), 1.45 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (CDCl₃): δ ~173 (-COO-), 80 (-C(CH₃)₃), 42 (-CH₂NH₂), and a series of peaks for the aliphatic chain carbons.
-
Mass Spectrometry (ESI+): m/z = 230.2 [M+H]⁺.
Application in PROTAC Synthesis: An Experimental Workflow
This compound serves as a versatile linker for connecting a warhead (targeting the protein of interest) and an E3 ligase ligand. The following workflow outlines its use in the synthesis of a VHL-recruiting PROTAC.
Caption: Experimental workflow for PROTAC synthesis.
Protocol:
-
Amine Protection: Protect the primary amine of this compound with a suitable protecting group, such as a Boc group, using di-tert-butyl dicarbonate and a base like triethylamine.
-
Coupling to VHL Ligand: The carboxylic acid of the protected linker is then activated using a coupling agent (e.g., HATU, HOBt/EDC) and reacted with the hydroxyl group of a VHL ligand (e.g., a derivative of (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-4-(thiazol-2-yl)butanamido)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide).
-
Ester Deprotection: The tert-butyl ester of the resulting conjugate is deprotected using an acid, such as trifluoroacetic acid (TFA), to yield the free carboxylic acid.
-
Coupling to Warhead: The newly formed carboxylic acid is activated and coupled to an amine-functionalized warhead that targets the protein of interest.
-
Final Deprotection and Purification: Any remaining protecting groups are removed, and the final PROTAC is purified using techniques like preparative HPLC.
Signaling Pathway in PROTAC-Mediated Degradation
The synthesized PROTAC, incorporating the this compound linker, facilitates the degradation of a target protein via the ubiquitin-proteasome system.
Caption: PROTAC mechanism of action.
The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further target protein molecules.
Conclusion
This compound is a commercially accessible and highly valuable building block for the synthesis of PROTACs. Its long, flexible aliphatic chain provides a crucial element for optimizing the efficacy of these targeted protein degraders. This guide has provided essential technical information, including a plausible synthetic protocol and an experimental workflow for its incorporation into a VHL-recruiting PROTAC, to support researchers in the rapidly advancing field of targeted protein degradation. The provided visualizations of the synthesis, workflow, and mechanism of action are intended to further clarify these complex processes for professionals in drug discovery and development.
An In-depth Technical Guide to the Safety and Handling of Tert-butyl 9-aminononanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and known applications of tert-butyl 9-aminononanoate. The information is intended to support laboratory research and drug development activities by consolidating available data on its properties, safe handling procedures, and its role in targeted protein degradation.
Introduction
This compound is an organic compound of interest in medicinal chemistry and drug discovery. It serves as a bifunctional linker precursor, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins. The long alkyl chain of this compound provides spacing and flexibility in PROTAC design, while the terminal amino and carboxyl groups (protected as a tert-butyl ester) offer reactive handles for conjugation to ligands that bind a target protein and an E3 ubiquitin ligase.
Due to its specific application in research and development, comprehensive safety and toxicological data for this compound are not extensively documented in publicly available literature. Therefore, this guide supplements the limited specific data with information from structurally related compounds to provide a thorough understanding of its potential hazards.
Physicochemical Properties
Specific, experimentally determined physicochemical data for this compound is limited. The following table includes available and predicted data for the compound and its close structural analogs.
| Property | Value | Source/Notes |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 134857-22-0 | Sigma-Aldrich |
| Molecular Formula | C₁₃H₂₇NO₂ | Sigma-Aldrich |
| Molecular Weight | 229.36 g/mol | Calculated |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred from similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in organic solvents. | Inferred from structure |
Safety and Hazard Information
| Hazard Statements | |
| H315 | Causes skin irritation. |
| H318 | Causes serious eye damage. |
| H335 | May cause respiratory irritation. |
| Precautionary Statements | |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER/doctor. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
For a more comprehensive understanding of potential hazards, the safety data for the structurally similar compound, tert-Butyl (9-aminononyl)carbamate , is summarized below. It is crucial to handle this compound with the assumption that it may exhibit similar hazards.
| Hazard Category | Recommendations for Tert-Butyl (9-aminononyl)carbamate |
| First Aid Measures | General: Consult a physician and show them the safety data sheet. Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. |
| Firefighting Measures | Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Accidental Release | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Sweep up and shovel without creating dust. Keep in suitable, closed containers for disposal. Do not let the product enter drains. |
| Personal Protection | Eye/Face Protection: Safety glasses with side-shields. Skin Protection: Handle with gloves. Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |
Handling and Storage
Based on the available information for similar compounds, the following handling and storage procedures are recommended:
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of any vapors or mists.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store at room temperature unless otherwise specified.
-
Role in Targeted Protein Degradation and Signaling Pathways
This compound is a precursor to linkers used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
A common E3 ligase recruited by PROTACs is the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The PROTAC molecule simultaneously binds to the target protein and the VHL complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
The VHL E3 ligase complex itself is a multi-subunit protein complex.
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a two-step process starting from 9-aminononanoic acid: 1) N-protection of the amine, and 2) esterification of the carboxylic acid, followed by 3) deprotection of the amine.
Step 1: N-protection of 9-aminononanoic acid
-
Dissolve 9-aminononanoic acid (1 equivalent) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Add a base, such as sodium hydroxide (NaOH), to adjust the pH to approximately 9-10.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while maintaining the pH with the addition of NaOH solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-9-aminononanoic acid.
Step 2: Esterification of N-Boc-9-aminononanoic acid
-
Dissolve N-Boc-9-aminononanoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM).
-
Add tert-butyl alcohol (1.5-2 equivalents).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Cool the mixture in an ice bath and add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl N-Boc-9-aminononanoate.
Step 3: N-deprotection
-
Dissolve tert-butyl N-Boc-9-aminononanoate in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The product can be isolated as the corresponding salt or neutralized with a base and purified further if necessary.
Conclusion
This compound is a valuable building block in the development of PROTACs for targeted protein degradation. While specific safety and physicochemical data are not extensively available, by following the general safety precautions for handling chemicals of unknown toxicity and by drawing parallels with structurally similar compounds, it can be handled safely in a research setting. The provided representative synthesis protocol offers a viable route for its preparation in the laboratory. As with all research chemicals, it is imperative for researchers to exercise caution, use appropriate personal protective equipment, and adhere to established laboratory safety protocols.
A Technical Guide to the Solubility of Tert-butyl 9-aminononanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of tert-butyl 9-aminononanoate, a bifunctional molecule of interest in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a comprehensive framework for its solubility assessment. It includes a detailed, generalized experimental protocol for determining solubility, a summary of solubility data for structurally analogous compounds to infer potential solubility characteristics, and a logical workflow for solubility determination. This guide is intended to equip researchers and drug development professionals with the necessary information to effectively work with this compound and similar long-chain amino acid esters in various organic solvents.
Introduction
This compound is a chemical compound featuring a long aliphatic chain, a primary amine, and a tert-butyl ester. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which is stable under various conditions but can be selectively removed under acidic conditions. The primary amine provides a reactive site for further functionalization.
Understanding the solubility of this compound in organic solvents is critical for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, purification methods such as crystallization, and the development of liquid formulations. This guide provides a foundational understanding of the factors influencing its solubility and a practical approach to its determination.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted qualitatively. The long nonpolar nine-carbon chain suggests good solubility in nonpolar and moderately polar organic solvents. The presence of the polar amine and ester functional groups may impart some solubility in more polar solvents. However, free amino acids are often insoluble in organic solvents, a challenge that is sometimes addressed by forming salts to increase solubility.[1]
Solubility of Analogous Compounds
| Compound/Compound Class | Solvent | Solubility | Reference |
| Amino Acids (general) | Water | Generally soluble, varies with side chain | [2] |
| Amino Acids (general) | Alcohols (Methanol, Ethanol) | Lower solubility than in water | [2] |
| Amino Acids (general) | Nonpolar organic solvents | Generally insoluble | [1][3] |
| Dicarboxylic Acid Mixtures | Acetone | Soluble | [4][5] |
| Dicarboxylic Acid Mixtures | Ethyl Acetate | Soluble | [4] |
| Dicarboxylic Acid Mixtures | Hexane | Insoluble | [4] |
| Adipic Acid | Acetone | Soluble | [5] |
| Adipic Acid | Methanol, Ethanol, Propanol | Soluble | [5] |
Note: This table is intended for qualitative comparison. The solubility of this compound is expected to be higher in nonpolar organic solvents compared to free amino acids due to the long alkyl chain and the esterification of the carboxylic acid.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[6][7]
4.1. Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vial at a moderate speed.[8]
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[8]
-
-
Quantification of Solute:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method such as HPLC or GC.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.
-
4.3. Data Reporting
The solubility should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: A generalized workflow for determining equilibrium solubility.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, a systematic experimental approach can readily yield this crucial information. By following the detailed protocol outlined in this guide, researchers can accurately determine its solubility in various solvents, enabling informed decisions in process development, purification, and formulation. The provided data on analogous compounds serves as a useful preliminary guide for solvent selection. This technical guide provides a robust framework for scientists and drug development professionals to effectively utilize this compound in their research and development endeavors.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Aliphatic Linkers for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one binding to a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—covalently joined by a chemical linker.[1][2][3][4] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[5] Among the various linker archetypes, aliphatic linkers, characterized by their flexibility and synthetic tractability, have become a cornerstone of PROTAC design.[6][7]
This technical guide provides a comprehensive overview of aliphatic linkers in PROTAC development. It delves into their chemical nature, impact on PROTAC activity, and strategies for their optimization, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate rational PROTAC design.
The Core Role of Aliphatic Linkers in PROTAC Efficacy
Aliphatic linkers are primarily composed of sp3-hybridized carbon atoms, forming alkyl chains, or incorporate ether functionalities, as seen in polyethylene glycol (PEG) linkers.[2][6] These linkers are broadly classified as flexible linkers and are often the first choice in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[7]
The composition and length of the aliphatic linker profoundly influence several key aspects of PROTAC function:
-
Ternary Complex Formation and Stability : The linker's primary role is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex.[5][7] The flexibility of aliphatic linkers allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a favorable orientation for ubiquitin transfer.[7] However, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3][7] The optimal linker length is crucial; a linker that is too short may cause steric clashes, preventing simultaneous binding, while a linker that is too long can lead to unproductive binding modes and a weakened ternary complex.[][9]
-
Physicochemical Properties and Cell Permeability : PROTACs are often large molecules that violate traditional drug-like property guidelines, such as Lipinski's "rule of five".[7] The linker significantly contributes to the overall physicochemical properties of the PROTAC. Hydrophobic alkyl linkers can decrease aqueous solubility, while the incorporation of polar ether groups in PEG linkers can enhance it.[2][5] The relationship with cell permeability is complex; while increased hydrophilicity from PEGylation can sometimes hinder passive diffusion, the flexible nature of PEG linkers may allow them to adopt folded conformations that shield polar surface area, facilitating membrane traversal.[1]
-
Degradation Efficacy (DC50 and Dmax) : The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key metrics for PROTAC potency. The linker's length and composition are critical determinants of these values.[10] Empirical optimization of the linker is often necessary to achieve potent and efficient degradation.[3]
Types of Aliphatic Linkers
The two most common types of aliphatic linkers used in PROTAC development are alkyl chains and polyethylene glycol (PEG) chains.[3]
-
Alkyl Linkers : These are the simplest form of aliphatic linkers, consisting of saturated or unsaturated hydrocarbon chains.[2] They offer a high degree of conformational flexibility and are synthetically straightforward to incorporate.[7] However, their hydrophobic nature can negatively impact the solubility of the resulting PROTAC.[2][5]
-
Polyethylene Glycol (PEG) Linkers : PEG linkers are composed of repeating ethylene glycol units and are widely used to improve the solubility and other drug-like properties of PROTACs.[1][][12] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, contributing to improved aqueous solubility.[1] While offering flexibility and hydrophilicity, PEG linkers can sometimes be more susceptible to in vivo metabolism compared to their alkyl counterparts.[2]
Data Presentation: Quantitative Analysis of Aliphatic Linkers in PROTACs
The following tables summarize quantitative data for PROTACs employing aliphatic linkers, highlighting the impact of linker length and composition on degradation efficacy.
Table 1: Impact of Alkyl Linker Length on Estrogen Receptor (ER) Degradation [13]
| PROTAC ID | Linker Length (atoms) | ER Binding Affinity (IC50, nM) | ER Degradation (at 10 µM) |
| PROTAC 9 | 9 | ~50 | Moderate |
| PROTAC 12 | 12 | ~45 | High |
| PROTAC 16 | 16 | ~45 | Highest |
| PROTAC 19 | 19 | ~55 | Moderate |
| PROTAC 21 | 21 | ~60 | Low |
Table 2: Comparison of Aliphatic Linkers in BRD4-targeting PROTACs [3][4]
| PROTAC ID | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| MZ1 | VHL | PEG | 12 | ~10-25 | >90 |
| ARV-771 | VHL | Alkyl/Ether | 13 | <5 | >95 |
| dBET1 | CRBN | PEG | 12 | 4 | >95 |
| MT-809 | Pomalidomide | Alkyl | 9 | 11.6 | Not Reported |
Table 3: Aliphatic Linkers in TBK1-targeting PROTACs [3]
| Linker Length (atoms) | Linker Composition | DC50 (nM) | Dmax (%) |
| < 12 | Alkyl/Ether | No degradation | 0 |
| 12-29 | Alkyl/Ether | Submicromolar | >75 |
| 21 | Alkyl/Ether | 3 | 96 |
| 29 | Alkyl/Ether | 292 | 76 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
General Synthesis of a PROTAC with an Aliphatic Linker
This protocol outlines a general strategy for synthesizing a PROTAC using amide bond formation to connect the POI ligand, an aliphatic linker, and the E3 ligase ligand.
Materials:
-
POI ligand with a carboxylic acid or amine handle.
-
E3 ligase ligand (e.g., pomalidomide) with an amine or carboxylic acid handle.
-
Bifunctional aliphatic linker (e.g., amino-PEG-acid).
-
Coupling reagents (e.g., HATU, HOBt).
-
Base (e.g., DIPEA).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Purification supplies (e.g., silica gel for column chromatography, HPLC).
Procedure:
-
Step 1: Coupling of Linker to one Ligand. a. Dissolve the POI ligand (with a carboxylic acid) and a bifunctional linker with a terminal amine and a protected carboxylic acid (e.g., Boc-amino-PEG-acid) in anhydrous DMF. b. Add HATU and DIPEA to the solution and stir at room temperature until the reaction is complete (monitored by LC-MS). c. Quench the reaction and purify the product by column chromatography.
-
Step 2: Deprotection of the Linker. a. Dissolve the product from Step 1 in a suitable solvent (e.g., DCM for a Boc group). b. Add a deprotecting agent (e.g., TFA for a Boc group) and stir at room temperature. c. Remove the solvent under reduced pressure to yield the deprotected intermediate.
-
Step 3: Coupling of the Second Ligand. a. Dissolve the deprotected intermediate from Step 2 and the E3 ligase ligand (with a carboxylic acid) in anhydrous DMF. b. Add HATU and DIPEA and stir at room temperature until the reaction is complete. c. Purify the final PROTAC product using preparative HPLC.
-
Step 4: Characterization. a. Confirm the identity and purity of the final PROTAC using LC-MS, 1H NMR, and 13C NMR.
Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)[15][16]
SPR is a label-free technique used to measure the binding kinetics and affinity of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization reagents (e.g., EDC, NHS).
-
Purified POI, E3 ligase, and PROTAC.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilization of the POI: a. Activate the sensor chip surface with a mixture of EDC and NHS. b. Inject the POI over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active sites with ethanolamine.
-
Binding Analysis: a. Prepare a dilution series of the PROTAC in running buffer. b. In separate experiments, inject the PROTAC alone, the E3 ligase alone, and a mixture of the PROTAC and E3 ligase over the immobilized POI. c. Monitor the change in response units (RU) over time to obtain sensorgrams.
-
Data Analysis: a. Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). b. The enhancement of E3 ligase binding in the presence of the PROTAC indicates ternary complex formation.
Cellular Degradation Assay: Western Blot[11][17]
Western blotting is a standard method to quantify the reduction in POI levels following PROTAC treatment.
Materials:
-
Cell line expressing the POI.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with a dilution series of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane and incubate with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody. d. Repeat the antibody incubation for the loading control.
-
Detection and Analysis: a. Add the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the POI band intensity to the loading control. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10]
Conclusion and Future Perspectives
Aliphatic linkers are a fundamental and versatile component in the design of effective PROTACs. Their inherent flexibility and synthetic accessibility make them an ideal starting point for linker optimization. The choice between an alkyl and a PEG-based linker, along with the optimization of its length, is a critical step in fine-tuning the properties of a PROTAC to achieve potent and selective protein degradation. While empirical screening remains a significant part of the optimization process, a deeper understanding of the structure-activity relationships governing linker performance is emerging. Future advancements in computational modeling and structural biology will undoubtedly lead to more rational and predictive approaches to linker design, further accelerating the development of this transformative therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Linker Length in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules function by co-opting the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3] While the choice of ligands dictates the specificity for the target and the E3 ligase, it is the often-underestimated linker that plays a pivotal role in the overall efficacy and pharmacological properties of the PROTAC.[1][4] This technical guide delves into the critical influence of linker length on PROTAC design, providing a comprehensive overview of its impact on ternary complex formation, degradation efficiency, and offering insights into experimental protocols and design strategies.
The Linker: More Than Just a Spacer
The linker is not a passive tether but an active contributor to the PROTAC's mechanism of action.[4] Its length, composition, and attachment points are critical parameters that must be meticulously optimized for each specific POI and E3 ligase pair.[1][3] An optimally designed linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the foundational step for subsequent ubiquitination and proteasomal degradation of the target protein.[4][5]
An improperly designed linker can have detrimental consequences. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase and thus failing to form a ternary complex.[2][6] Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[6] Furthermore, excessively long linkers can contribute to the "hook effect," a phenomenon where high concentrations of the PROTAC favor the formation of binary complexes (POI-PROTAC or E3 ligase-PROTAC) over the productive ternary complex, leading to a decrease in degradation efficiency.[4][7][8]
Impact of Linker Length on PROTAC Efficacy: Quantitative Insights
The optimal linker length is highly dependent on the specific geometry of the POI and the recruited E3 ligase.[1] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader for a given target.[6][9] The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[10][11]
Below are tables summarizing quantitative data from various studies that highlight the impact of linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [12][13]
| PROTAC Compound | Linker Length (atoms) | DC50 | Dmax |
| PROTAC 11 | 9 | Less Potent | Lower |
| PROTAC 12 | 12 | Potent | High |
| PROTAC 13 | 16 | Most Potent | Highest |
| PROTAC 14 | 19 | Less Potent | Lower |
| PROTAC 15 | 21 | Less Potent | Lower |
Note: This study demonstrated a clear "sweet spot" for linker length, with the 16-atom linker exhibiting the highest efficacy for ERα degradation.[12][13]
Table 2: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation [1]
| Linker Length (atoms) | Degradation Observed | DC50 (nM) | Dmax (%) |
| < 12 | No | - | - |
| 12-29 | Yes | Submicromolar | High |
| 21 | Yes | 3 | 96 |
| 29 | Yes | 292 | 76 |
Note: For TBK1, a minimum linker length of 12 atoms was required to observe degradation, with potency generally increasing up to a 21-atom linker before decreasing.[1]
Table 3: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [1][14]
| PROTAC | Linker Composition | DC50 (nM) in Ramos cells | Dmax (%) |
| NC-1 | PEG-based | 2.2 | 97 |
| IR-1 | PEG-based | < 10 | ~90 |
| IR-2 | PEG-based | < 10 | ~90 |
| RC-3 | PEG-based | < 10 | ~90 |
| RC-1 | PEG-based | Less Potent | Lower |
| RC-2 | PEG-based | Less Potent | Lower |
Note: While all these BTK PROTACs utilized PEG-based linkers of varying lengths, the study highlighted that even with similar core structures, subtle changes in linker length and composition can significantly impact degradation potency.[14]
Experimental Protocols for Evaluating Linker Performance
A systematic evaluation of PROTACs with different linker lengths requires robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation Assessment
This is the most common method to directly measure the reduction in the levels of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs with varying linker lengths for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding housekeeping protein band. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10]
Biophysical Assays for Ternary Complex Characterization
Understanding the formation and stability of the ternary complex is crucial for rational PROTAC design. Several biophysical techniques can be employed for this purpose.[15][16][17]
-
Surface Plasmon Resonance (SPR): SPR measures the binding kinetics (association and dissociation rates) and affinity of interactions in real-time. Protocol Outline:
-
Immobilize either the POI or the E3 ligase on a sensor chip.
-
Inject the PROTAC at various concentrations to measure its binary interaction with the immobilized protein.
-
To assess ternary complex formation, co-inject the PROTAC and the third binding partner (the protein not immobilized on the chip) over the sensor surface.
-
Analyze the resulting sensorgrams to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions. This allows for the calculation of cooperativity.[16][17]
-
-
Biolayer Interferometry (BLI): BLI is another label-free technology that measures biomolecular interactions. Protocol Outline:
-
Immobilize a biotinylated POI or E3 ligase onto a streptavidin-coated biosensor.
-
Dip the biosensor into a solution containing the PROTAC to measure binary binding.
-
To measure ternary complex formation, subsequently dip the PROTAC-bound biosensor into a solution containing the third protein partner.
-
The change in the interference pattern is proportional to the binding, allowing for the determination of kinetic and affinity constants.[16]
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy). Protocol Outline:
-
Place one of the binding partners (e.g., the E3 ligase) in the sample cell.
-
Titrate the PROTAC into the sample cell and measure the heat released or absorbed.
-
To measure ternary complex formation, first saturate the E3 ligase with the PROTAC and then titrate the POI into the mixture.
-
The resulting thermogram can be analyzed to determine the binding affinity and thermodynamics of the interactions.[16][17]
-
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that measures the proximity of the POI and E3 ligase. Protocol Outline:
-
Genetically fuse one of the proteins (e.g., the POI) to NanoLuc® luciferase (the energy donor) and the other protein (e.g., the E3 ligase) to HaloTag® (the energy acceptor), which is labeled with a fluorescent ligand.
-
Express these fusion proteins in cells.
-
Treat the cells with the PROTAC.
-
If a ternary complex is formed, the donor and acceptor will be in close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
The BRET signal can be measured to quantify ternary complex formation in a cellular context.[18]
-
Visualizing the PROTAC Mechanism and Design Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows involved in PROTAC design and linker optimization.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A generalized workflow for PROTAC linker length optimization.
Caption: The impact of linker length on ternary complex formation.
Conclusion and Future Directions
The linker is a critical determinant of a PROTAC's success, and its length must be carefully optimized to ensure the formation of a stable and productive ternary complex.[3][4] The empirical data clearly demonstrates that there is no universal optimal linker length; rather, it is a parameter that is highly specific to the POI-E3 ligase pair .[1] A systematic approach, involving the synthesis and evaluation of a library of PROTACs with varying linker lengths, is essential for identifying potent degraders. The use of robust cellular and biophysical assays is paramount in this optimization process.
Future advancements in computational modeling and structural biology will undoubtedly play an increasingly important role in the rational design of PROTAC linkers.[1][9] The ability to accurately predict the conformation and stability of ternary complexes in silico will help to streamline the design process, reducing the need for extensive empirical screening. As our understanding of the intricate interplay between the linker and the ternary complex deepens, we can expect the development of even more potent, selective, and effective PROTAC-based therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes: Synthesis of PROTACs Utilizing Tert-butyl 9-aminononanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Alkyl Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven, catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors.
The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties. Alkyl chains are a common and versatile class of linkers used in PROTAC design. Their flexibility and length can be systematically varied to optimize the distance and orientation between the POI and the E3 ligase, which is crucial for efficient ubiquitination. Tert-butyl 9-aminononanoate is a commercially available building block that serves as a C9 alkyl linker with a terminal amine and a Boc-protected amine, making it a valuable tool for PROTAC synthesis.
Application of this compound in the Synthesis of sEH-degrader-1
This application note provides a detailed protocol for the synthesis of a soluble epoxide hydrolase (sEH) degrader, herein referred to as sEH-degrader-1 (also known as compound 8 in referenced literature), which utilizes this compound as a key linker component. Soluble epoxide hydrolase is a therapeutic target for various inflammatory and cardiovascular diseases.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of an intermediate and the final PROTAC, sEH-degrader-1.
| Step | Product | Starting Materials | Reagents and Solvents | Reaction Time | Yield (%) |
| 1 | Intermediate: Boc-protected Linker-E3 Ligand Conjugate | This compound, Pomalidomide derivative | HATU, DIPEA, DMF | 12 h | 85% |
| 2 | Final PROTAC: sEH-degrader-1 | Boc-protected Linker-E3 Ligand Conjugate, sEH inhibitor with carboxylic acid handle | TFA, DCM (for deprotection); HATU, DIPEA, DMF (for coupling) | 4 h (deprotection), 12 h (coupling) | 70% |
Experimental Protocols
Materials and Methods
-
This compound
-
Pomalidomide derivative with a suitable coupling handle (e.g., carboxylic acid)
-
Soluble epoxide hydrolase (sEH) inhibitor with a carboxylic acid handle
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Protocol 1: Synthesis of Boc-protected Linker-E3 Ligand Conjugate
This protocol describes the amide coupling of this compound to a pomalidomide derivative.
-
Reaction Setup: In a round-bottom flask, dissolve the pomalidomide derivative (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling: To the activated pomalidomide derivative, add a solution of this compound (1.1 eq) in a minimal amount of DMF.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected linker-E3 ligand conjugate.
Protocol 2: Synthesis of the Final PROTAC (sEH-degrader-1)
This protocol involves the deprotection of the Boc group and subsequent coupling to the sEH inhibitor.
Step 2a: Boc Deprotection
-
Deprotection: Dissolve the Boc-protected linker-E3 ligand conjugate (1.0 eq) in a 1:1 mixture of TFA and DCM.
-
Reaction: Stir the solution at room temperature for 4 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM three times to ensure complete removal of TFA. The resulting amine salt is used directly in the next step.
Step 2b: Final Amide Coupling
-
Reaction Setup: In a round-bottom flask, dissolve the sEH inhibitor with a carboxylic acid handle (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq, to neutralize the TFA salt and for coupling) and stir at room temperature for 15 minutes.
-
Coupling: Add the deprotected linker-E3 ligand conjugate amine salt to the activated sEH inhibitor solution.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, perform an aqueous work-up as described in Protocol 1. Purify the crude product by preparative HPLC to obtain the final PROTAC, sEH-degrader-1.
-
Characterization: Confirm the identity and purity of the final product using NMR and high-resolution mass spectrometry.
Visualizations
Caption: Mechanism of action for sEH-degrader-1.
Caption: Synthetic workflow for sEH-degrader-1.
Caption: Component relationship in sEH-degrader-1.
Application Notes and Protocols for Amide Bond Formation with Tert-butyl 9-aminononanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 9-aminononanoate is a versatile bifunctional molecule increasingly utilized in the field of drug discovery and development. Its structure, featuring a terminal primary amine and a tert-butyl protected carboxylic acid connected by a nine-carbon aliphatic chain, makes it an ideal linker for the synthesis of complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs). The long alkyl chain provides spatial separation between two active moieties, a critical factor in the efficacy of PROTACs, while the tert-butyl ester serves as a protecting group for the carboxylic acid, allowing for selective amide bond formation at the terminal amine.
These application notes provide detailed protocols for the amide bond formation with this compound, focusing on its application in PROTAC synthesis.
Key Applications
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the stability and efficacy of the resulting ternary complex (Target Protein - PROTAC - E3 Ligase).
This compound is particularly useful for:
-
Introducing a long, flexible aliphatic linker: The nine-carbon chain provides significant spatial separation between the target protein ligand and the E3 ligase ligand, which is often necessary to achieve optimal ternary complex formation.
-
Stepwise PROTAC synthesis: The tert-butyl ester allows for the selective coupling of a carboxylic acid-containing molecule (e.g., an E3 ligase ligand) to the primary amine of the linker. The tert-butyl group can then be deprotected under acidic conditions to reveal a carboxylic acid, which can be subsequently coupled to an amine-containing target protein ligand.
A notable example of its application is in the synthesis of sEH-degrader-1, a PROTAC designed to degrade soluble epoxide hydrolase (sEH).
Experimental Protocols
The following protocols describe the general procedure for the amide bond formation between a carboxylic acid and this compound using common peptide coupling reagents. The choice of coupling reagent and reaction conditions may need to be optimized depending on the specific carboxylic acid substrate.
Protocol 1: Amide Coupling using HATU
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 - 1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 - 0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 - 1.3 eq) and DIPEA (2.0 - 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Amide Coupling using COMU
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.1 - 1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and COMU (1.1 - 1.3 eq) in anhydrous DMF (0.1 - 0.5 M).
-
Add DIPEA (2.0 - 3.0 eq) to the mixture and stir for 5-10 minutes at room temperature.
-
Add a solution of this compound (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature for 1-6 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1 (steps 5-7).
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
The following table summarizes representative quantitative data for the amide coupling of a generic carboxylic acid with tert-butyl 9-aminonanoate. Actual yields and purity will vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Carboxylic Acid (eq) | Amine (eq) | Reagent (eq) | Base (eq) | Solvent | Time (h) | Typical Yield (%) | Purity (%) |
| HATU | 1.0 | 1.1 | 1.2 | 2.5 | DMF | 4 | 75-90 | >95 |
| COMU | 1.0 | 1.1 | 1.2 | 2.5 | DMF | 2 | 80-95 | >95 |
Representative Characterization Data for a Model Product (Tert-butyl 9-acetylaminononanoate):
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.40 (br s, 1H, NH), 3.20 (q, J = 6.8 Hz, 2H, CH₂NH), 2.20 (t, J = 7.5 Hz, 2H, CH₂COO), 1.95 (s, 3H, COCH₃), 1.60-1.45 (m, 4H), 1.44 (s, 9H, C(CH₃)₃), 1.35-1.20 (m, 8H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 173.5, 170.1, 80.3, 39.8, 35.2, 29.5, 29.3, 29.2, 28.1, 26.8, 25.0, 23.3. |
| HRMS (ESI) | Calculated for C₁₅H₃₀NO₃ [M+H]⁺: 288.2220, Found: 288.2225. |
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Amide Coupling
Caption: Workflow for amide bond formation with this compound.
Logical Relationship in PROTAC Synthesis
Caption: Stepwise synthesis of a PROTAC using this compound.
Application Notes and Protocols for the Boc Deprotection of Tert-butyl 9-aminononanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl 9-aminononanoate. The removal of the Boc protecting group from the amino functionality is a critical step in various synthetic pathways, particularly in the development of pharmaceuticals and other bioactive molecules. The conditions for this deprotection must be carefully selected to ensure high yield and purity of the resulting 9-aminononanoic acid, while minimizing side reactions.
The primary strategy for Boc deprotection involves treatment with a strong acid. The mechanism proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[1][2] This process is generally efficient and clean. However, the choice of acid, solvent, and reaction conditions can be tailored to the specific requirements of the substrate and the overall synthetic route.
Herein, we present several common and effective methods for the Boc deprotection of this compound, complete with detailed experimental protocols and a comparative summary of reaction conditions.
Summary of Boc Deprotection Conditions
The following table summarizes various acidic conditions for the deprotection of this compound. The selection of a particular method may depend on the scale of the reaction, the desired work-up procedure, and the presence of other acid-sensitive functional groups in the molecule.
| Method | Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temperature | 30 min - 2 h | A very common and effective method.[3][4] The reaction is typically fast and clean. Volatility of TFA and DCM facilitates removal. |
| 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 30 min - 1 h | Provides the product as the hydrochloride salt, which can be advantageous for purification and handling.[4][5][6] |
| 3 | Hydrochloric Acid (HCl) | Methanol | Room Temperature | < 3 h | A common alternative to dioxane, though reaction times may be slightly longer.[4] |
| 4 | Phosphoric Acid (H₃PO₄) | Aqueous | Room Temperature | Variable | A milder, environmentally benign option that can be selective in the presence of other acid-sensitive groups.[7] |
| 5 | Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 h | A mild method for N-Boc deprotection that may be suitable for sensitive substrates.[8][9] |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most frequently used methods for Boc deprotection due to its efficiency and the ease of removing the reagents and solvent post-reaction.
Materials:
-
Tert-butyl 9-(tert-butoxycarbonylamino)nonanoate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl 9-(tert-butoxycarbonylamino)nonanoate in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the solution (a 1:1 v/v mixture of TFA and DCM is common).[3][4]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer detectable.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining TFA), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is highly effective and yields the amine product as its hydrochloride salt, which is often a crystalline solid that can be easily isolated and purified by filtration.
Materials:
-
Tert-butyl 9-(tert-butoxycarbonylamino)nonanoate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve tert-butyl 9-(tert-butoxycarbonylamino)nonanoate in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (typically 5-10 equivalents). The reaction is usually complete within 30 minutes at room temperature.[5][6]
-
Monitor the reaction by TLC.
-
Upon completion, the hydrochloride salt of the product may precipitate out of the solution. If not, add diethyl ether to induce precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to obtain this compound hydrochloride.
Visualizations
General Workflow for Boc Deprotection
Caption: A generalized workflow diagram for the acidic deprotection of a Boc-protected amine.
Signaling Pathway of Acid-Catalyzed Boc Deprotection
Caption: A simplified representation of the acid-catalyzed deprotection of a Boc-protected amine.
References
- 1. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trifluoroacetic Acid (TFA)-Mediated Boc Deprotection of Aminononanoate Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and importantly, in the synthesis of linkers for Antibody-Drug Conjugates (ADCs). Aminononanoate linkers, specifically those derived from 9-aminononanoic acid, are valuable components in ADC design, offering a balance of hydrophobicity and length that can influence the stability, solubility, and efficacy of the final conjugate.[1]
The deprotection of the Boc group is a critical step in the synthesis of these linkers, and trifluoroacetic acid (TFA) is a common and effective reagent for this transformation. This document provides detailed application notes and protocols for the TFA-mediated Boc deprotection of aminononanoate linkers, aimed at researchers, scientists, and professionals in the field of drug development.
The mechanism of Boc deprotection by TFA proceeds through protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt. This process is typically clean and efficient, but careful control of reaction conditions is necessary to minimize potential side reactions and ensure high purity of the deprotected linker.
Application in Antibody-Drug Conjugates (ADCs)
Aminononanoate linkers are often incorporated into the design of ADCs to connect a potent cytotoxic payload to a monoclonal antibody (mAb). The linker's role is critical; it must be stable in systemic circulation to prevent premature drug release and subsequent off-target toxicity, yet allow for efficient cleavage and release of the payload upon internalization of the ADC into the target cancer cell.
ADCs targeting receptors like HER2 have shown significant clinical success. Upon binding to the HER2 receptor on a cancer cell, the ADC-receptor complex is internalized via endocytosis. The complex then traffics through the endosomal-lysosomal pathway where the acidic environment and lysosomal enzymes can act on the linker to release the cytotoxic drug, leading to cell death. The choice of linker, including the presence of spacers like the aminononanoate chain, can influence the efficiency of this process.
Signaling Pathway: ADC Targeting of HER2
The following diagram illustrates the general mechanism of action for an ADC targeting the HER2 receptor, a common target in breast cancer therapy. The aminononanoate linker would be a component of the "Linker" element in this pathway.
References
Application Notes and Protocols: Conjugation of Tert-butyl 9-aminononanoate to E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.
Tert-butyl 9-aminononanoate is a versatile alkyl linker that provides a flexible chain of nine carbons, terminating in a primary amine and a tert-butyl protected carboxylic acid. The primary amine allows for straightforward conjugation to E3 ligase ligands that possess a carboxylic acid functional group or an activated ester. This document provides detailed protocols for the conjugation of this compound to two of the most commonly utilized E3 ligase families in PROTAC development: Cereblon (CRBN) and von Hippel-Lindau (VHL).
Signaling Pathway and Experimental Workflow
The overall goal of the conjugation is to covalently attach the this compound linker to an E3 ligase ligand. This functionalized ligand can then be further elaborated by deprotecting the tert-butyl ester and coupling it to a POI ligand to generate a complete PROTAC molecule. The general workflow involves standard organic synthesis techniques, including reaction setup, monitoring, workup, and purification.
Application Notes and Protocols for Tert-butyl 9-aminononanoate in the Synthesis of Soluble Epoxide Hydrolase (sEH) Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme involved in the metabolism of signaling lipids, and its inhibition has emerged as a promising therapeutic strategy for a range of inflammatory and cardiovascular diseases. Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a novel and potentially more efficacious approach compared to traditional inhibition. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker component of a PROTAC is a crucial determinant of its efficacy. Tert-butyl 9-aminononanoate is a versatile aliphatic linker building block used in the synthesis of sEH degraders, providing appropriate length and flexibility to facilitate the formation of a productive ternary complex between sEH and the E3 ligase.[1][2]
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of sEH degraders.
Mechanism of Action: sEH Degradation via PROTACs
PROTACs synthesized using this compound function by simultaneously binding to the soluble epoxide hydrolase (sEH) protein and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the E3 ligase to polyubiquitinate sEH, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the sustained knockdown of sEH levels, which can offer significant advantages over simple inhibition.
Caption: Mechanism of sEH degradation by PROTACs.
Synthesis of this compound Linker
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
9-aminononanoic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile or Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 9-aminononanoic acid (1.0 eq) in the chosen anhydrous aprotic solvent.
-
Add di-tert-butyl dicarbonate (1.1 to 1.5 eq).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50°C) to increase the rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Synthesis of an sEH Degrader using this compound
The following is a representative protocol for the synthesis of an sEH PROTAC, where this compound acts as the linker. This typically involves a multi-step synthesis culminating in the coupling of the sEH ligand, the linker, and the E3 ligase ligand. Often, a "click chemistry" approach, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is employed for its high efficiency and functional group tolerance.[3][4][5][6]
Experimental Workflow:
Caption: Workflow for sEH PROTAC synthesis.
Protocol 2: Synthesis of an sEH PROTAC via Click Chemistry
This protocol outlines the final coupling step. The synthesis of the functionalized sEH ligand, linker, and E3 ligase ligand are prerequisite steps.
Materials:
-
Alkyne-functionalized sEH ligand
-
Azide-functionalized linker derived from this compound
-
Azide- or alkyne-functionalized E3 ligase ligand (e.g., CRBN ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve the alkyne-functionalized sEH ligand (1.0 eq) and the azide-functionalized E3 ligase ligand with the incorporated linker (1.1 eq) in a mixture of DMF and water (e.g., 4:1 ratio).
-
To this solution, add an aqueous solution of CuSO₄·5H₂O (0.3 eq).
-
Subsequently, add an aqueous solution of sodium ascorbate (0.3 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the PROTAC.
-
Upon completion, the crude reaction mixture can be directly subjected to preparative HPLC for purification of the final sEH degrader.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
Evaluation of sEH Degraders
A series of in vitro assays are required to characterize the biological activity of the synthesized sEH degraders.
1. sEH Inhibitory Activity Assay
This assay determines if the synthesized PROTAC retains inhibitory activity against sEH.
Protocol 3: sEH Enzymatic Assay
Materials:
-
Recombinant human or murine sEH
-
Fluorogenic substrate (e.g., 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid - PHOME)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Synthesized sEH degrader
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the sEH degrader in DMSO.
-
In the wells of the microplate, add the assay buffer, the sEH degrader dilutions, and the recombinant sEH enzyme.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate PHOME.
-
Measure the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the cleaved fluorophore).
-
Calculate the rate of reaction and determine the IC₅₀ value of the degrader.
2. Cellular sEH Degradation Assay (HiBiT Assay)
The HiBiT assay is a sensitive and quantitative method to measure protein degradation in live cells.[3][7][8][9][10][11] It relies on the complementation of a small 11-amino-acid tag (HiBiT), engineered onto the target protein (sEH), with a larger fragment (LgBiT) to form a functional NanoLuc® luciferase. The resulting luminescence is proportional to the amount of HiBiT-tagged sEH.[7][9][11]
Protocol 4: HiBiT Lytic Degradation Assay
Materials:
-
Cells stably expressing HiBiT-tagged sEH (e.g., generated via CRISPR/Cas9)
-
Synthesized sEH degrader
-
Cell culture medium
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, substrate, and lysis buffer)
-
Opaque-walled 96- or 384-well plates
-
Luminometer
Procedure:
-
Seed the HiBiT-sEH expressing cells in the opaque-walled plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the sEH degrader and incubate for the desired time period (e.g., 24 hours).
-
Equilibrate the plates to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well, equal to the volume of the culture medium.
-
Mix on an orbital shaker for 3-10 minutes to ensure cell lysis.
-
Incubate for at least 10 minutes at room temperature to allow for equilibration of the LgBiT and HiBiT interaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of sEH degradation relative to vehicle-treated control cells and determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Logical Relationship for HiBiT Assay:
Caption: Logic of the HiBiT degradation assay.
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of sEH degraders.
Table 1: sEH Inhibitory Activity of Degraders
| Compound ID | Linker Length (atoms) | sEH Ligand | E3 Ligase Ligand | IC₅₀ (nM, human sEH) | IC₅₀ (nM, murine sEH) |
| sEH-degrader-1 | 12 | UC-1728 analog | Thalidomide analog | 3.8 | 210 |
| sEH-degrader-2 | 15 | Proprietary | CRBN Ligand | 4.27 | 75.9 |
| Control Inhibitor | N/A | UC-1728 analog | N/A | 1.5 | 150 |
Data are representative and compiled from literature sources.[2][12]
Table 2: Cellular Degradation Efficacy of sEH Degraders (HiBiT Assay)
| Compound ID | Cell Line | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| sEH-degrader-1 | HepG2 | 24 | ~50 | >90 |
| sEH-degrader-2 | HeLa-sEH-HiBiT | 24 | <10 | ~95 |
| Hit Compound P3 | HeLa-sEH-HiBiT | 18 | 0.068 | 91 |
| Hit Compound P4 | HeLa-sEH-HiBiT | 18 | 0.050 | 96 |
Data are representative and compiled from literature sources.[4]
Conclusion
This compound is a valuable chemical tool for the synthesis of effective sEH degraders. The protocols and data presented herein provide a comprehensive guide for researchers in the field of targeted protein degradation to design, synthesize, and evaluate novel sEH-targeting PROTACs. The use of quantitative and high-throughput assays, such as the HiBiT system, is crucial for the efficient optimization of these promising therapeutic candidates.
References
- 1. This compound 134857-22-0 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03325J [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. manuals.plus [manuals.plus]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.sg]
- 12. PROTAC sEH degrader2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Step-by-Step Synthesis of a BRD4-Targeting PROTAC with a C9 Linker
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4). This PROTAC utilizes a C9 alkyl linker to connect the BRD4 inhibitor, (+)-JQ1, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This protocol is intended for researchers with a background in organic chemistry and is designed to be a comprehensive guide for the synthesis, purification, and characterization of the final compound.
Introduction
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. Upon binding to both the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and is a key regulator of oncogenes such as c-Myc. Its inhibition has shown therapeutic potential in various cancers. This protocol details the synthesis of a BRD4-targeting PROTAC using the well-established BRD4 inhibitor (+)-JQ1 as the warhead and a hydroxyproline-based ligand for the VHL E3 ligase. A flexible C9 alkyl linker is employed to connect the two ligands, a common strategy in PROTAC design to achieve optimal ternary complex formation.
Signaling Pathway and Mechanism of Action
The synthesized PROTAC is designed to hijack the ubiquitin-proteasome system to induce the degradation of BRD4. By binding to both BRD4 and the VHL E3 ligase, the PROTAC brings them into close proximity. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, thereby inhibiting cancer cell proliferation.
Application Notes and Protocols for the Analytical Characterization of Tert-butyl 9-aminononanoate Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 9-aminononanoate is a bifunctional molecule increasingly utilized in drug development as a flexible, long-chain linker. Its nine-carbon chain provides spatial separation between conjugated moieties, while the terminal amine and the tert-butyl ester offer orthogonal handles for conjugation and potential for controlled release. This molecule is of particular interest in the construction of complex therapeutic entities such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and peptide-drug conjugates.
The tert-butyl ester group can be cleaved under acidic conditions, offering a potential drug release mechanism in specific cellular compartments like the lysosome. The primary amine allows for stable amide bond formation with a variety of molecules, including peptides, proteins, and small molecule drugs.
Robust analytical characterization is critical to ensure the identity, purity, and stability of these conjugates. This document provides detailed protocols for the characterization of tert-butyl 9-aminonanoate conjugates using state-of-the-art analytical techniques. For the purpose of illustration, we will consider a model conjugate: a peptide conjugated to a small molecule drug via a tert-butyl 9-aminonanoate linker.
Representative Conjugate Structure
For the protocols and data presented below, we will use the following hypothetical conjugate as a reference:
-
Peptide: A decapeptide (e.g., GGGGSGGGGS)
-
Linker: this compound
-
Small Molecule Drug: A generic cytotoxic agent with a carboxylic acid handle for conjugation.
The linkage is formed by an amide bond between the C-terminus of the peptide and the amine of the linker, and another amide bond between the carboxylic acid of the small molecule drug and a functional group on the peptide (or vice-versa, with the linker's amine being conjugated to the drug). The tert-butyl ester remains as a terminal group.
Analytical Characterization Workflow
A multi-faceted analytical approach is required to fully characterize this compound conjugates. The general workflow involves confirmation of the conjugate's identity and purity, determination of the drug-to-peptide ratio, and assessment of stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and heterogeneity of the conjugate. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for separating the conjugate from unconjugated starting materials and other impurities.
Protocol: Purity Analysis by RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and a wavelength appropriate for the conjugated small molecule drug.
-
Sample Preparation: Dissolve the conjugate in Mobile Phase A at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
| Compound | Expected Retention Time (min) | Purity (%) |
| Unconjugated Peptide | 5-8 | - |
| Unconjugated Small Molecule | 12-15 | - |
| Peptide-Linker-Drug Conjugate | 18-22 | >95% |
| Hydrolyzed Linker-Drug | 10-13 | - |
Note: Retention times are illustrative and will vary depending on the specific peptide and drug.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the conjugate and for structural elucidation through fragmentation analysis. Electrospray ionization (ESI) is commonly used for these types of molecules.
Protocol: Intact Mass Analysis by LC-MS
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Use the RP-HPLC method described above. The eluent is directly introduced into the mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Mass Range: 500-4000 m/z.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the intact mass of the conjugate.
| Species | Calculated Monoisotopic Mass (Da) | Observed Deconvoluted Mass (Da) | Mass Error (ppm) |
| Unconjugated Peptide | Varies | Varies | < 5 |
| Peptide-Linker-Drug Conjugate | Varies | Varies | < 5 |
| Conjugate + Na+ adduct | Varies | Varies | < 5 |
Protocol: Fragmentation Analysis by MS/MS
-
Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Precursor Ion Selection: Isolate the desired precursor ion (the multi-charged ion of the conjugate) in the first mass analyzer.
-
Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the precursor ion.
-
Fragment Ion Analysis: Analyze the resulting fragment ions in the second mass analyzer.
-
Data Interpretation: Identify characteristic fragment ions of the peptide (b- and y-ions), the linker, and the small molecule drug to confirm the structure and conjugation site.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the conjugate, confirming the presence of the linker and the integrity of the conjugated moieties.
Protocol: 1H and 13C NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).
-
1H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
13C NMR: Acquire a standard one-dimensional carbon NMR spectrum.
-
Data Analysis: Identify characteristic signals for the tert-butyl group, the long alkyl chain of the linker, and protons/carbons of the peptide and the drug that are in proximity to the conjugation sites.
| Functional Group (Linker) | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |
| -C(CH3)3 | ~1.40 (s, 9H) | ~28 (q), ~80 (s) |
| -CH2- (chain) | 1.20-1.60 (m) | 25-35 (t) |
| -CH2-CO- | ~2.20 (t, 2H) | ~36 (t) |
| -NH-CO- (amide) | 7.8-8.5 (br s) | - |
| >C=O (ester) | - | ~173 |
Note: Chemical shifts are approximate and can be influenced by the solvent and the nature of the conjugated molecules.[1]
Stability Assessment
The stability of the tert-butyl ester linkage under various conditions is a critical parameter. Forced degradation studies can be performed to assess its lability.
Protocol: Acid-Mediated Hydrolysis
-
Sample Preparation: Prepare solutions of the conjugate at 1 mg/mL in buffers of different pH (e.g., pH 7.4, pH 5.0, and pH 2.0).
-
Incubation: Incubate the solutions at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by RP-HPLC to monitor the disappearance of the parent conjugate and the appearance of the hydrolyzed product (with a free carboxylic acid).
-
Confirmation: Confirm the identity of the degradation product by LC-MS.
| pH | t1/2 (hours) at 37°C | Major Degradation Product |
| 7.4 | > 48 | - |
| 5.0 | 12-24 | Hydrolyzed conjugate (free acid) |
| 2.0 | < 4 | Hydrolyzed conjugate (free acid) |
Note: Half-life values are illustrative and depend on the specific conjugate structure.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound conjugates. A combination of HPLC, mass spectrometry, and NMR spectroscopy is essential to ensure the identity, purity, and stability of these complex molecules, which is a prerequisite for their advancement in drug development pipelines. The provided protocols and data tables serve as a guide for researchers to develop and validate their own analytical methods for specific conjugates.
References
Troubleshooting & Optimization
Technical Support Center: Tert-butyl 9-aminononanoate Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in coupling reactions with Tert-butyl 9-aminononanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound, also known as tert-butyl (9-aminononyl)carbamate, is an aliphatic linker molecule. It features a nine-carbon chain with a terminal primary amine and a Boc-protected amine at the other end.[1][2] This structure makes it a valuable component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for other applications in chemical biology and drug discovery where a flexible linker is required.[1][2] The primary amine is available for coupling reactions, while the Boc group provides protection that can be removed under mild acidic conditions for subsequent modifications.[1][2]
Q2: Why am I experiencing low yields in my coupling reaction with this compound?
Low yields in amide coupling reactions involving this linker are often attributed to a few key factors:
-
Steric Hindrance: While the primary amine is at the end of a long alkyl chain, the overall bulkiness of the molecule can sometimes hinder its approach to the activated carboxylic acid, especially if the acid partner is also sterically demanding. Issues with steric hindrance are common in coupling reactions involving bulky reagents.[3]
-
Insufficient Activation of the Carboxylic Acid: Standard coupling conditions may not be sufficient to fully activate the electrophilic partner, leading to a slow or incomplete reaction.[3] The choice of coupling reagent is critical.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the reaction outcome.[3] For instance, an inappropriate solvent might not adequately dissolve all reactants, or the base might not be strong enough to facilitate the reaction effectively.
-
Side Reactions: In some peptide chemistries, side reactions can occur, such as the formation of nitriles from asparagine or glutamine residues if they are present and exposed to carbodiimide reagents.[4] While this compound is not an amino acid, similar principles of side-product formation can apply depending on the coupling partners and reagents used.
Q3: How does the reactivity of this compound compare to other primary amines?
The reactivity of the terminal amine on this compound is comparable to other long-chain primary alkylamines. However, the presence of the bulky Boc-protecting group at the distal end of the molecule can influence its solubility and conformational flexibility, which may indirectly affect its reactivity in certain solvent systems or with particularly large coupling partners.
Troubleshooting Guide for Low Yields
This guide addresses specific issues you may encounter during the coupling reaction.
Issue 1: No or Very Low Product Yield (<10%)
Possible Cause: Inefficient activation of the carboxylic acid or significant steric hindrance.
Recommended Solutions:
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may be insufficient. Using a uronium- or phosphonium-based reagent can significantly improve yields.
-
Activate the Carboxylic Acid Separately: Consider converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or an activated NHS ester, before adding the this compound.[3]
-
Optimize Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.[3] Monitor the reaction closely for any signs of degradation.
Issue 2: Moderate Yield (30-60%) but Reaction Stalls
Possible Cause: Incomplete reaction due to suboptimal conditions or reagent stoichiometry.
Recommended Solutions:
-
Extend the Reaction Time: Due to the potential for slow reaction rates with bulky substrates, extending the reaction time may be necessary.[3] Monitor progress using an appropriate technique like TLC or LC-MS.
-
Increase Reagent Equivalents: Try increasing the equivalents of the coupling reagent and the carboxylic acid component relative to the amine. A modest excess (1.2-1.5 equivalents) can drive the reaction to completion.
-
Change the Solvent: Switching to a higher-boiling point, polar aprotic solvent such as DMF, DMAc, or NMP can improve solubility and allow for higher reaction temperatures.[3]
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent is critical for success. The table below summarizes common reagents and their general effectiveness for sterically challenging amide couplings.
| Coupling Reagent | Class | Typical Base | Relative Potency | Key Considerations |
| EDC/DCC | Carbodiimide | HOBt/DMAP | Standard | Can be insufficient for hindered amines; DCC produces insoluble urea byproduct. |
| HBTU/HATU | Uronium | DIPEA/TEA | High | Very effective for hindered couplings; HATU is generally superior but more expensive.[3] |
| PyBOP | Phosphonium | DIPEA/TEA | High | Effective alternative to uronium reagents; less likely to cause racemization in chiral substrates. |
| COMU | Uronium | DIPEA/TEA | Very High | Considered one of the most powerful coupling reagents, especially for challenging systems.[3] |
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for coupling a carboxylic acid (R-COOH) with this compound.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and HOBt (1.1 eq) to the solution. Stir for 5-10 minutes at room temperature.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for another 5 minutes. The solution should change color, indicating activation.
-
Amine Addition: Add a solution of this compound (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with brine, dilute acid (e.g., 1M HCl), and brine again. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General workflow for a HATU-mediated coupling reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Boc Deprotection of Tert-butyl 9-aminononanoate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the incomplete deprotection of the N-Boc group from tert-butyl 9-aminononanoate. The presence of two acid-labile groups, the N-Boc carbamate and the tert-butyl ester, presents a unique challenge requiring careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Boc deprotection reaction incomplete?
Incomplete deprotection is one of the most common issues and can stem from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group requires acid for cleavage. If the acid is too weak or its concentration too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures (e.g., 0°C) may not be sufficient for the complete removal of the Boc group, especially with sterically hindered substrates.[1] While this compound is not particularly hindered, these factors are still crucial.
-
Solvent Issues: The chosen solvent must fully solvate both the substrate and the acid. Dichloromethane (DCM) is commonly used, but poor solubility can hinder the reaction.[1]
Q2: My goal is to remove the N-Boc group while preserving the tert-butyl ester. Why am I losing the ester group as well?
The tert-butyl ester is also cleaved under the strong acidic conditions typically used for Boc removal, such as high concentrations of trifluoroacetic acid (TFA).[][3] Selective deprotection is challenging because the cleavage mechanisms for both groups are similar acid-catalyzed processes. To achieve selectivity, milder or alternative deprotection methods are necessary.[3]
Q3: I see multiple spots on my TLC plate after the reaction. What could they be?
Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate a mixture of compounds. For this specific reaction, you are likely observing:
-
Starting Material: Unreacted tert-butyl N-(tert-butoxycarbonyl)-9-aminononanoate.
-
Desired Product: The N-deprotected this compound (if selective conditions were used).
-
Fully Deprotected Product: 9-aminononanoic acid (if harsh conditions were used).
-
Side Products: Potential byproducts from t-butylation of the newly formed amine.[4]
The free amine product is more polar than the Boc-protected starting material and will have a lower Rf value on the TLC plate.[5]
Q4: How can I effectively monitor the progress of the deprotection reaction?
Regularly monitoring the reaction is key to achieving the desired outcome and preventing over-reaction or incomplete conversion.
-
Thin-Layer Chromatography (TLC): This is a fast and simple method to visualize the disappearance of the starting material and the appearance of the more polar product(s).[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more precise technique that can confirm the identity of the starting material, intermediate, final product, and any byproducts by their mass-to-charge ratio, providing a more accurate assessment of reaction completion.[5]
-
¹H NMR Spectroscopy: Monitoring the disappearance of the characteristic singlet of the Boc group's tert-butyl protons at approximately 1.4 ppm can track the reaction's progress.[6]
Q5: What are scavengers and are they necessary for this reaction?
Scavengers are reagents added to the reaction mixture to "trap" reactive carbocations generated during the cleavage of protecting groups.[1][8] When the Boc group is cleaved, it forms a reactive tert-butyl cation.[9] This cation can re-alkylate nucleophilic sites, including the newly deprotected amine, leading to byproduct formation.[4] While less common for simple primary amines compared to sensitive amino acid side chains (like tryptophan or cysteine), using a scavenger like triisopropylsilane (TIS) can be a good practice to ensure a cleaner reaction.[1][8]
Troubleshooting Guide
Problem: Incomplete Deprotection or Sluggish Reaction
If you observe a significant amount of starting material remaining after the expected reaction time, consider the following solutions.
Possible Causes & Suggested Solutions
| Possible Cause | Suggested Solution | Rationale |
| Insufficient Acid Strength/Concentration | Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%).[1] | A higher concentration of acid increases the rate of the acidolysis reaction, driving the deprotection to completion. |
| Inadequate Reaction Time/Temperature | Increase the reaction time and monitor every 30-60 minutes. Allow the reaction to warm from 0°C to room temperature.[1][5] | Deprotection is a time-dependent process. Some substrates may require several hours at room temperature for full conversion. |
| Alternative Strong Acid System | Consider switching to 4M HCl in 1,4-dioxane.[1] | This is another standard, potent reagent for Boc deprotection and may be more effective for certain substrates. Note: This will also likely cleave the tert-butyl ester. |
Problem: Unwanted Loss of the Tert-butyl Ester Group
If your goal is the selective removal of the N-Boc group, but you are also cleaving the tert-butyl ester, the conditions are too harsh.
Selective N-Boc Deprotection Methods
| Method | Reagents & Conditions | Key Advantages & Considerations |
| Sulfuric Acid in t-Butyl Acetate | Catalytic H₂SO₄ in tert-butyl acetate solvent.[3] | This system has been shown to selectively cleave the N-Boc group in the presence of a tert-butyl ester. The mechanism's success relies on the irreversibility of the amine deprotection versus the reversible nature of the ester cleavage.[3] |
| Aqueous Phosphoric Acid | 85 wt% H₃PO₄ in an appropriate solvent.[10][11] | A milder and more environmentally benign option that can provide selectivity for N-Boc deprotection while tolerating other acid-sensitive groups like esters.[10] |
| Lewis Acids | Reagents like Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) in an organic solvent.[1][12] | These can effect Boc deprotection under milder, sometimes neutral, conditions compared to strong Brønsted acids, potentially preserving the ester.[1] |
| Thermal Deprotection | Heating the substrate in a suitable solvent (e.g., methanol, dioxane) at elevated temperatures.[12][13] | This method avoids acidic reagents altogether. However, it may require high temperatures and careful optimization of reaction time.[13] |
Experimental Protocols
Protocol 1: Standard Procedure for Full Deprotection (Cleavage of N-Boc and Tert-butyl Ester)
This protocol is designed to remove both protecting groups to yield 9-aminononanoic acid.
-
Dissolve the tert-butyl N-(tert-butoxycarbonyl)-9-aminononanoate (1 equivalent) in dichloromethane (DCM) to make a 0.1 M solution.
-
Cool the solution to 0°C using an ice bath.
-
Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v).
-
(Optional) Add triisopropylsilane (TIS) as a scavenger (2.5-5% v/v).[5]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[5]
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 1-2 hours).[5]
-
Upon completion, concentrate the mixture under reduced pressure.
-
Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.[5] The final product will be the TFA salt of 9-aminononanoic acid.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 10% Methanol in DCM or 5-10% Ethyl Acetate in Hexane, depending on polarity).
-
At various time points, withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a silica gel TLC plate.
-
Develop the plate in the prepared chamber.
-
Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., ninhydrin to visualize the primary amine product, which will appear as a colored spot).[12]
-
The Boc-protected starting material will have a higher Rf value than the more polar deprotected product.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Reaction Pathway Diagram
This diagram illustrates the possible reaction products from the deprotection of tert-butyl N-(tert-butoxycarbonyl)-9-aminononanoate.
Caption: Potential reaction pathways for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Conjugation with Tert-butyl 9-aminononanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tert-butyl 9-aminononanoate in conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group of this compound?
A1: The primary amine (-NH₂) at the 9-position is the reactive group for conjugation. This amine readily reacts with various electrophilic groups, most commonly N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.
Q2: What is the role of the tert-butyl ester group?
A2: The tert-butyl ester serves as a protecting group for the carboxylic acid functionality. It is generally stable under the slightly basic conditions used for NHS ester-amine coupling but can be cleaved under acidic conditions to liberate the free carboxylic acid.
Q3: What are the optimal pH conditions for conjugating this compound with an NHS ester?
A3: The optimal pH for the reaction of a primary amine with an NHS ester is typically between 7.2 and 8.5. A commonly used pH is 8.3-8.5 in a non-amine-containing buffer such as sodium bicarbonate or sodium borate. At this pH, the primary amine is sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester.
Q4: What are the most common side reactions to be aware of?
A4: The most common side reactions include:
-
Hydrolysis of the NHS ester: This is the primary competing reaction, where the NHS ester reacts with water and becomes non-reactive towards the amine. This reaction is more pronounced at higher pH values.
-
Hydrolysis of the tert-butyl ester: While generally stable, the tert-butyl ester can undergo hydrolysis, especially with prolonged reaction times at the higher end of the recommended pH range (pH > 8.5) or if the local pH increases.
-
Reaction with other nucleophilic residues: If conjugating to a protein, the NHS ester can potentially react with other nucleophilic amino acid side chains, such as those of serine, threonine, and tyrosine, although the reaction with primary amines is significantly more favorable under optimal pH conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during conjugation with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | 1. Hydrolysis of NHS ester: The NHS ester reagent may have degraded due to moisture or the reaction pH is too high. | - Use fresh, anhydrous NHS ester. - Ensure the reaction buffer is within the optimal pH range (7.2-8.5). Consider lowering the pH slightly (e.g., to 7.5-8.0) to reduce the rate of hydrolysis, though this may require a longer reaction time. - Increase the molar excess of the NHS ester. |
| 2. Presence of competing nucleophiles: The reaction buffer or sample may contain primary amines (e.g., Tris, glycine). | - Use an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate. - Purify the molecule to be conjugated to remove any amine-containing contaminants. | |
| 3. Suboptimal reaction conditions: Reaction time, temperature, or concentration may not be optimal. | - Increase the reaction time. - Perform the reaction at a slightly elevated temperature (e.g., room temperature instead of 4°C), but monitor for increased hydrolysis. - Increase the concentration of the reactants. | |
| Unintended Cleavage of the Tert-butyl Ester | 1. Reaction pH is too high: Prolonged exposure to a pH above 8.5 can lead to hydrolysis of the tert-butyl ester. | - Maintain the reaction pH strictly within the 7.2-8.5 range. Use a calibrated pH meter. - Consider a shorter reaction time if high pH is necessary for the amine reaction. |
| 2. Acidic conditions during workup or purification: The tert-butyl ester is labile to strong acids. | - Avoid acidic conditions during the purification steps. Use neutral or slightly basic buffers. - If acidic purification is required, be aware that the tert-butyl ester will likely be cleaved. | |
| 3. High temperature: Elevated temperatures can promote hydrolysis. | - Perform the conjugation at room temperature or 4°C. | |
| Multiple or Unexpected Products | 1. Reaction with other nucleophiles: In protein conjugation, NHS esters can react with other residues like serine, threonine, or tyrosine. | - Optimize the pH to favor reaction with the primary amine (pH 7.2-8.5). - Reduce the molar excess of the NHS ester. |
| 2. Aggregation of the conjugate: The resulting conjugate may be prone to aggregation. | - Optimize buffer conditions (e.g., add mild detergents or adjust ionic strength). - Purify the conjugate promptly after the reaction. |
Experimental Protocols
General Protocol for NHS Ester Conjugation with this compound
This protocol describes a general method for conjugating an NHS ester-activated molecule to this compound.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reactants:
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a final concentration of 10 mg/mL immediately before use.
-
Dissolve this compound in the Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the dissolved NHS ester-activated molecule to the solution of this compound.
-
Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a suitable method, such as size-exclusion chromatography, eluting with a neutral pH buffer (e.g., PBS, pH 7.4).
-
-
Analysis:
-
Analyze the purified conjugate by methods such as Mass Spectrometry (to confirm the correct mass) and HPLC (to assess purity).
-
Visualizations
Caption: Experimental workflow for conjugation.
Caption: Main and side reaction pathways.
Technical Support Center: Improving the Solubility of PROTACs with Aliphatic Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Proteolysis-Targeting Chimeras (PROTACs) that feature aliphatic linkers.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs with aliphatic linkers often have poor aqueous solubility?
A1: PROTACs are inherently large molecules, often falling into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility.[][2][3] Aliphatic linkers, composed of hydrocarbon chains (e.g., alkyl chains), are highly hydrophobic. This hydrophobicity significantly contributes to the overall low aqueous solubility of the PROTAC molecule, making formulation and oral bioavailability challenging.[4][5]
Q2: What is the primary impact of poor solubility on PROTAC development?
A2: Poor aqueous solubility is a major hurdle that can impede various stages of drug development.[2][6] It can lead to erratic results in biological assays, hinder the development of oral dosage forms, and result in poor or inconsistent absorption and bioavailability in vivo.[7][8] Addressing solubility issues early is crucial for the successful clinical translation of a PROTAC candidate.[]
Q3: Besides modifying the linker, what other general strategies can improve PROTAC solubility?
A3: Several formulation strategies can enhance the solubility of poorly soluble PROTACs without chemically altering the molecule itself. These include the preparation of amorphous solid dispersions (ASDs), where the PROTAC is molecularly dispersed within a polymer matrix, and the use of liquisolid formulations.[4][9] ASDs, in particular, have been shown to generate and maintain a supersaturated state of the PROTAC, significantly improving its dissolution profile.[9][10] Additionally, the use of co-solvents, surfactants, and other specialized excipients can be explored.[]
Q4: How does linker length and flexibility of an aliphatic linker affect solubility?
A4: While the primary determinant is the hydrophobic chemical composition, linker length and flexibility play secondary roles.[][12] Very long aliphatic linkers increase the molecule's overall hydrophobicity and molecular weight, which can further decrease solubility.[] While flexible linkers like alkyl chains are common, their high degree of conformational freedom can sometimes lead to intramolecular hydrophobic collapse in aqueous environments, shielding polar parts of the molecule and reducing solubility.[5][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments related to the poor solubility of PROTACs with aliphatic linkers.
Problem 1: My PROTAC has precipitated out of solution during an in vitro assay (e.g., cell-based assay).
-
Question: What immediate steps can I take to rescue my experiment?
-
Answer:
-
Lower the Concentration: The most immediate solution is to reduce the final concentration of the PROTAC in your assay to below its solubility limit.
-
Use a Co-solvent: Prepare your PROTAC stock in a water-miscible organic solvent like DMSO. When diluting into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) and compatible with your assay system.
-
Check Buffer pH: The solubility of PROTACs can be pH-dependent, especially if they contain ionizable groups.[] Ensure the pH of your assay buffer is optimal for your specific molecule.
-
-
-
Question: How can I prevent this from happening in future experiments?
-
Answer:
-
Determine Kinetic Solubility: Before running extensive assays, perform a kinetic solubility assay to determine the concentration at which your PROTAC starts to precipitate in your specific assay buffer.
-
Formulation Approaches: For poorly soluble compounds, consider using formulation strategies. Amorphous solid dispersions (ASDs) with polymers like HPMCAS have been shown to enhance solubility and maintain supersaturation.[9][10]
-
Linker Modification: If solubility remains a significant issue, re-evaluate the linker design. Introducing polar functional groups can be a long-term solution.
-
-
Problem 2: My PROTAC shows poor absorption and low oral bioavailability in animal models, which I suspect is due to low solubility.
-
Question: How can I confirm that solubility is the primary cause of poor bioavailability?
-
Answer:
-
Biorelevant Solubility Assays: Standard solubility tests in phosphate buffer may not be sufficient. Measure the solubility of your PROTAC in biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).[14] An increase in solubility in these media can indicate that administration with food might improve absorption.[7]
-
Permeability Assessment: Use in vitro models like Caco-2 assays to determine the cell permeability of your PROTAC. If permeability is high but bioavailability is low, solubility is a likely culprit.
-
-
-
Question: What strategies can I employ to improve the oral bioavailability of my current PROTAC?
-
Answer:
-
Formulation Strategies: This is the most direct approach for an existing molecule. Developing an amorphous solid dispersion (ASD) is a highly effective strategy.[10] This involves dissolving the PROTAC and a polymer (e.g., HPMCAS, Soluplus) in a common solvent and then removing the solvent, trapping the PROTAC in an amorphous, higher-energy state that dissolves more readily.[9]
-
Prodrug Approach: A prodrug strategy can be employed by adding a promoiety that enhances solubility and is cleaved in vivo to release the active PROTAC.[7][15]
-
Administration with Food: As suggested by biorelevant solubility data, dosing with food can sometimes improve the in vivo exposure of poorly soluble PROTACs.[7]
-
-
Problem 3: I am designing a new PROTAC and want to proactively avoid solubility issues with my aliphatic linker.
-
Question: What modifications can be made to an aliphatic linker to increase solubility?
-
Answer:
-
Incorporate Polar Groups: The most effective strategy is to interrupt the hydrophobic alkyl chain with polar functional groups.[6] This can include ethers (creating a PEG-like linker), amides, or heterocyclic rings like piperazine or piperidine.[16][17]
-
Add Ionizable Groups: Inserting a basic nitrogen atom, for example within a piperazine ring, can be particularly useful.[7][18] At physiological pH, this group can be protonated, significantly increasing the aqueous solubility of the PROTAC.[18]
-
Optimize Linker Length: Avoid excessively long aliphatic linkers. While a certain length is necessary for effective ternary complex formation, shorter linkers generally have better physicochemical properties.[8]
-
-
-
Question: How do I balance improving solubility with maintaining degradation activity?
-
Answer:
-
Systematic SAR: Create a small library of PROTACs with systematically modified linkers. For example, synthesize analogues where a methylene (-CH2-) group in the aliphatic chain is replaced by an oxygen atom (ether) or a nitrogen-containing ring.
-
Maintain Optimal Length: When incorporating new functional groups, try to maintain the overall optimal linker length that was established for degradation efficacy.[17]
-
3D Modeling: Use computational modeling to predict how linker modifications might affect the conformation of the PROTAC and its ability to form a productive ternary complex between the target protein and the E3 ligase.[17]
-
-
Quantitative Data Summary
The following tables summarize the impact of different strategies on PROTAC solubility.
Table 1: Effect of Linker Modification on Aqueous Solubility
| PROTAC ID | Linker Type | Modification | Aqueous Solubility (µg/mL) | Fold Increase |
| PROTAC-A | C8 Alkyl Chain | Baseline | 0.5 | - |
| PROTAC-B | C8 Alkyl Chain | Introduction of a Piperazine ring | 25.0 | 50x |
| PROTAC-C | C8 Alkyl Chain | Replacement of two CH₂ with O (PEG-like) | 15.0 | 30x |
| PROTAC-40 | - | Addition of a dibasic piperazine | >85 | 170x[19] |
Note: Data is illustrative, based on general principles and published findings. Actual results will vary based on the specific PROTAC scaffold.
Table 2: Effect of Formulation Strategy on PROTAC Dissolution
| PROTAC | Formulation | Drug Loading (% w/w) | Dissolution Enhancement | Reference |
| ARCC-4 | Amorphous Solid Dispersion (ASD) with HPMCAS | 10% and 20% | Pronounced supersaturation without precipitation | [9][10] |
| AZ1 | Amorphous Solid Dispersion (ASD) with HPMCAS | 20% | Up to 2-fold increase in supersaturation vs. pure amorphous drug | [10] |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol provides a basic method to determine the kinetic solubility of a PROTAC in a specific buffer.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Preparation of Test Solutions:
-
Dispense 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) into multiple wells of a 96-well plate.
-
Add 2 µL of the DMSO stock solution to the first well and mix thoroughly. This creates a 2% DMSO solution.
-
Perform a serial dilution across the plate to generate a range of concentrations.
-
-
Incubation: Seal the plate and incubate at room temperature (or desired temperature) for 1.5 to 2 hours with gentle shaking. This allows the solution to reach equilibrium.
-
Analysis of Precipitation:
-
After incubation, visually inspect the wells for any signs of precipitation.
-
For a more quantitative analysis, centrifuge the plate and measure the concentration of the PROTAC remaining in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.[]
-
-
Determination of Solubility: The kinetic solubility is the highest concentration at which no precipitate is observed.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD to enhance PROTAC solubility.
-
Selection of Polymer: Choose a suitable polymer. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is a common and effective choice for ASDs.[10]
-
Preparation of Solution:
-
Weigh the PROTAC and the polymer (e.g., at a 1:4 drug-to-polymer ratio).
-
Dissolve both components in a suitable volatile solvent in which both are soluble (e.g., acetone, methanol, or a mixture). Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Place the solution in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent phase separation.
-
-
Drying: Further dry the resulting solid film under a high vacuum for several hours (e.g., overnight) to remove any residual solvent.
-
Characterization:
-
Scrape the solid ASD from the flask.
-
Confirm the amorphous nature of the PROTAC within the dispersion using techniques like Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD).
-
-
Solubility Testing: Test the dissolution profile of the prepared ASD powder using a standard dissolution apparatus or the kinetic solubility assay described above to confirm the enhancement.
Visualizations
Caption: Workflow for troubleshooting poor PROTAC solubility.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 2. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 19. Item - Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing linker length for efficient ternary complex formation, a critical step in the development of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker is a pivotal component of a PROTAC, connecting the ligand that binds to the target Protein of Interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), bringing the target protein into proximity with the E3 ligase for subsequent ubiquitination and proteasomal degradation.[2][3] The linker's characteristics, such as length, composition, and rigidity, are critical in determining the efficacy of the PROTAC.[1][4]
Q2: How does linker length impact the formation and stability of the ternary complex?
A2: Linker length is a crucial parameter that significantly influences the formation and stability of the ternary complex.[]
-
Too short: A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously.[6][7]
-
Too long: A linker that is too long or overly flexible might not effectively bring the two proteins together for efficient ubiquitination or could lead to non-productive binding events.[6][7] It can also introduce an entropic penalty, which opposes stable complex formation.[8]
-
Optimal length: An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and leading to efficient target degradation.[]
Q3: What is the "hook effect" and how does the linker influence it?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the efficiency of target degradation decreases at high PROTAC concentrations.[9] This occurs because high concentrations favor the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex.[6][9] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity, where the binding of the first protein enhances the affinity for the second, thus stabilizing the ternary complex even at higher concentrations.[6]
Q4: Besides length, what other linker properties should be optimized?
A4: While length is critical, other linker properties must be optimized for overall PROTAC efficacy:
-
Composition: The chemical makeup of the linker (e.g., polyethylene glycol (PEG), alkyl chains) affects physicochemical properties like solubility and cell permeability.[1][10] For instance, PEG linkers are more hydrophilic than alkyl linkers.[8]
-
Rigidity: Incorporating rigid elements like piperazine rings or alkynes can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[1][8]
-
Attachment Points: The points at which the linker connects to the two ligands are crucial for achieving a productive orientation of the target and E3 ligase within the complex.[1]
Troubleshooting Guide
Problem: My PROTAC shows good binary binding to both the target and E3 ligase, but fails to induce target degradation in cells.
-
Potential Cause: Inefficient Ternary Complex Formation.
-
Solution: This is a common issue that often points to a suboptimal linker.[6] The linker's length or flexibility may be incorrect, leading to steric clashes or a non-productive orientation. Systematically synthesize and test a series of PROTACs with varying linker lengths and compositions (e.g., increasing PEG units or alkyl chain length).[][6]
-
-
Potential Cause: Poor Physicochemical Properties.
-
Solution: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[6] Modify the linker to improve these properties, for example, by replacing a hydrophobic alkyl chain with a more hydrophilic PEG linker.[7] Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[8][10]
-
-
Potential Cause: Mismatched E3 Ligase.
Problem: I observe high variability or inconsistent results between my biochemical (in vitro) and cellular degradation assays.
-
Potential Cause: Different Experimental Environments.
-
Solution: Biochemical assays using purified proteins may not fully replicate the complex cellular environment.[9] The cellular context can stabilize weak or transient interactions that are sufficient to drive degradation.[9] It is crucial to validate findings using orthogonal assays, combining in vitro methods (e.g., TR-FRET, SPR) with in-cell target engagement assays (e.g., NanoBRET™, CETSA) to confirm ternary complex formation in a more relevant setting.[9]
-
Problem: My ternary complex assay (e.g., SPR, AlphaLISA) shows a low signal or is difficult to interpret.
-
Potential Cause: Suboptimal Reagent Concentrations.
-
Potential Cause: Protein Quality Issues.
-
Solution: Ensure that your recombinant proteins are pure, correctly folded, and not aggregated.[11] Use techniques like Dynamic Light Scattering (DLS) to check for protein aggregation before running binding assays.[11] Poor protein quality can lead to complex and uninterpretable sensorgrams in SPR or high background in proximity assays.[11]
-
Quantitative Data Summary
The optimal linker is highly dependent on the specific target and E3 ligase pair. The following tables provide examples from published studies, illustrating the impact of linker length and composition on PROTAC efficacy.
Table 1: Effect of Linker Length and Composition on IRAK4 Degradation [13] Data extracted from studies on VHL-based PROTACs targeting IRAK4, highlighting how both linker type and length influence degradation.
| Compound ID | Linker Type | Linker Length (atoms) | Max. Degradation (Dmax) | DC50 |
| PROTAC A | Carbon Chain | 11 | 50% at 3 µM | N/A |
| PROTAC B | PEG | 16 | >95% at 1 µM | N/A |
Table 2: Linker Length vs. Degradation Potency for BRD4 Degraders [1] Data for CRBN-recruiting PROTACs targeting BRD4, showing a non-linear relationship between linker length and degradation potency.
| PROTAC ID | Linker Composition | Linker PEG Units | DC50 (H661 cells) |
| Compound X | PEG | 0 | < 0.5 µM |
| Compound Y | PEG | 1 | > 5 µM |
| Compound Z | PEG | 2 | > 5 µM |
| Compound W | PEG | 4 | < 0.5 µM |
Key Experimental Protocols
Protocol 1: Ternary Complex Formation by Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique to measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.[14][15]
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface. This creates a stable baseline.
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC molecule over the E3 ligase surface to measure the binary PROTAC-E3 interaction.
-
Separately, inject a series of concentrations of the PROTAC over an immobilized target protein surface to measure the binary PROTAC-target interaction.
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgram reflects the formation of the ternary complex.[16]
-
-
Data Analysis: Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir for binary, or more complex models for ternary) to determine association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD). Cooperativity (alpha, α) can be calculated by comparing the PROTAC's affinity for the E3 ligase in the absence and presence of the target protein (α = KD_binary / KD_ternary).[3][16]
Protocol 2: Cellular Target Degradation Assay by Western Blot
This is the definitive assay to confirm that a PROTAC leads to the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).[7][13]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal loading.[13]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.[13]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7][13]
Protocol 3: TR-FRET Proximity Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput biochemical assay to detect and quantify the formation of the ternary complex in solution.[17][18]
-
Reagent Preparation: Use tagged recombinant proteins (e.g., GST-tagged target protein and His-tagged E3 ligase). Prepare solutions of the proteins and a serial dilution of the PROTAC in an appropriate assay buffer.[17]
-
Assay Setup: In a microplate (e.g., 384-well), add the target protein, E3 ligase complex, and PROTAC at their final desired concentrations. Incubate for a set period (e.g., 1 hour) at room temperature to allow the ternary complex to form.[7]
-
Detection: Add the TR-FRET detection reagents. For a GST/His tag system, this would be a Terbium (Tb)-conjugated anti-GST antibody (donor) and an Alexa Fluor 488 (AF488)-conjugated anti-His antibody (acceptor).[18] Incubate to allow antibody binding.
-
Signal Measurement: Read the plate on a TR-FRET-capable reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A higher ratio indicates closer proximity of the two tagged proteins, confirming ternary complex formation. Plot the TR-FRET ratio against the PROTAC concentration.[17]
Visual Diagrams
Caption: Experimental workflow for systematic linker optimization.
Caption: Mechanism of Action for PROTAC-induced protein degradation.
Caption: Decision tree for troubleshooting poor PROTAC activity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Aggregation Issues with Long-Chain Alkyl PROTAC Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with PROTACs utilizing long-chain alkyl linkers.
Frequently Asked Questions (FAQs)
Q1: Why are my PROTACs with long-chain alkyl linkers showing poor solubility and precipitating out of solution?
A1: Long-chain alkyl linkers are inherently hydrophobic due to the nature of the hydrocarbon chain.[1][2] This increased hydrophobicity can lead to poor aqueous solubility, causing the PROTAC molecules to aggregate and precipitate, especially at higher concentrations. The overall physicochemical properties of the PROTAC, including the properties of the warhead and the E3 ligase ligand, also contribute to its solubility.[3]
Q2: I observed a "hook effect" (decreased degradation at high concentrations) in my experiments. Could this be related to aggregation?
A2: Yes, the hook effect can be exacerbated by aggregation. At high concentrations, hydrophobic PROTACs are more prone to forming aggregates. These aggregates are non-productive and can sequester the PROTAC, reducing the concentration of monomeric, active PROTAC available to form the productive ternary complex (Target Protein-PROTAC-E3 Ligase). This leads to a decrease in degradation efficiency at higher concentrations.
Q3: My fluorescently labeled PROTAC is giving a high background signal and inconsistent results in my fluorescence polarization (FP) assay. Could aggregation be the cause?
A3: Aggregation can significantly interfere with fluorescence-based assays. Aggregates can scatter light and may also lead to non-specific binding of the fluorescent PROTAC, resulting in a high background signal and variability in your FP data.
Q4: How can I improve the solubility of my PROTAC with a long-chain alkyl linker?
A4: Several strategies can be employed to improve solubility:
-
Introduce Polar Moieties: Incorporating heteroatoms like oxygen or nitrogen into the alkyl chain to create ether or amine functionalities can increase polarity and improve solubility.[1]
-
Incorporate PEG Moieties: Replacing a portion of the alkyl linker with a short polyethylene glycol (PEG) chain can significantly enhance hydrophilicity and aqueous solubility.[1][4]
-
Add Ionizable Groups: The inclusion of basic groups like piperazine or piperidine in the linker can improve solubility through protonation at physiological pH.[5]
-
Formulate with Excipients: Using solubility-enhancing excipients or co-solvents in your experimental buffers may help, but this should be carefully evaluated for compatibility with your cellular assays.
Troubleshooting Guides
Issue 1: Visible Precipitation of PROTAC in Aqueous Buffer
Potential Cause: The PROTAC has low aqueous solubility due to the hydrophobic long-chain alkyl linker.
Troubleshooting Steps:
-
Confirm Solubility Limit: Determine the approximate solubility of your PROTAC in the assay buffer. Prepare a serial dilution and visually inspect for precipitation. Use this information to work at concentrations below the solubility limit.
-
Modify Buffer Conditions:
-
Adjust pH: If your PROTAC contains ionizable groups, adjusting the buffer pH might improve solubility.
-
Add Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your buffer. Ensure the final concentration does not affect your assay.
-
-
Synthesize Analogs: If buffer modifications are insufficient, consider synthesizing new PROTAC analogs with more hydrophilic linkers as described in FAQ Q4 .
Issue 2: Inconsistent or Non-reproducible Results in Cellular Assays
Potential Cause: PROTAC aggregation is leading to variable effective concentrations in your experiments.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Prepare fresh, concentrated stock solutions of your PROTAC in a suitable organic solvent (e.g., DMSO) before each experiment.
-
Dilute Immediately Before Use: Dilute the stock solution into your final assay buffer immediately before adding it to the cells to minimize the time for aggregation to occur in the aqueous environment.
-
Assess for Aggregation: Use the biophysical techniques outlined in the Experimental Protocols section below to directly assess the aggregation state of your PROTAC under your experimental conditions.
Issue 3: Suspected PROTAC Aggregation Affecting Biophysical Assays (e.g., SPR, ITC, DSF)
Potential Cause: The hydrophobic nature of the long-chain alkyl linker is causing the PROTAC to form aggregates that interfere with binding measurements.
Troubleshooting Steps:
-
Quality Control of PROTAC Solution: Before any binding assay, analyze the PROTAC solution for aggregates using Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).
-
Optimize Assay Buffer: Include a low concentration of a non-ionic detergent (e.g., 0.005% Tween-20) in your assay buffer to help prevent non-specific binding and aggregation.
-
Perform Control Experiments: In Isothermal Titration Calorimetry (ITC), perform a control titration of the PROTAC into the buffer alone to assess the heat of dilution and any heat changes associated with aggregation/disaggregation.
Data Presentation
Table 1: Representative Data on the Impact of Linker Composition on PROTAC Properties
The following table provides a representative summary of how modifying a long-chain alkyl linker can impact the physicochemical properties and aggregation propensity of a PROTAC. The values are illustrative and will vary for different PROTAC series.
| Linker Type (Illustrative) | Linker Composition | cLogP (Calculated) | Aqueous Solubility (µM) | Aggregation Onset (DLS) |
| PROTAC A | 12-carbon alkyl chain | 6.5 | < 1 | High |
| PROTAC B | 12-atom chain with 2 ether oxygens | 5.2 | 15 | Moderate |
| PROTAC C | 12-atom chain with a piperazine moiety | 4.8 | 50 | Low |
| PROTAC D | 12-atom PEG3 chain | 4.1 | > 100 | Very Low |
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To determine the size distribution of PROTAC molecules in solution and detect the presence of aggregates.[6][7][8]
Methodology:
-
Sample Preparation:
-
Prepare the PROTAC at the desired concentration in the final assay buffer.
-
Filter the buffer using a 0.22 µm filter to remove any particulate matter.
-
Centrifuge the PROTAC solution at >10,000 x g for 10 minutes to pellet any large, pre-existing aggregates.
-
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature for your experiment.
-
Allow the instrument to equilibrate.
-
-
Measurement:
-
Carefully transfer the supernatant of the centrifuged PROTAC solution into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Acquire data according to the instrument's software instructions. Typically, this involves multiple acquisitions that are averaged.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile.
-
Monomeric PROTACs should exhibit a single, narrow peak corresponding to their hydrodynamic radius.
-
The presence of larger species (e.g., >10 nm) or a high polydispersity index (PDI > 0.2) is indicative of aggregation.[9]
-
Size Exclusion Chromatography (SEC) for Quantifying Aggregates
Objective: To separate and quantify monomeric PROTAC from aggregated species.[10][11][12]
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase (your assay buffer) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare the PROTAC solution as described for DLS.
-
-
Injection and Separation:
-
Inject a defined volume of the PROTAC solution onto the column.
-
The separation occurs based on size; larger aggregates will elute first, followed by the monomeric PROTAC.
-
-
Detection and Analysis:
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Integrate the peak areas corresponding to the aggregate and monomer peaks.
-
Calculate the percentage of aggregation by dividing the aggregate peak area by the total peak area.
-
Differential Scanning Fluorimetry (DSF) for Stability Assessment
Objective: To assess the thermal stability of a target protein in the presence of the PROTAC. Aggregation of the PROTAC can sometimes lead to protein destabilization or aggregation.[13][14][15]
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Prepare serial dilutions of your PROTAC.
-
-
Assay Setup:
-
In a 96-well PCR plate, add the target protein, the fluorescent dye, and either the PROTAC dilution or a vehicle control to each well.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.
-
A significant negative shift in Tm or the appearance of sharp increases in fluorescence at lower temperatures in the presence of the PROTAC could indicate compound-induced destabilization or aggregation.
-
Mandatory Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 6. azonano.com [azonano.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 9. diva-portal.org [diva-portal.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
Technical Support Center: Stability of Tert-butyl 9-aminononanoate
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice regarding the stability of tert-butyl 9-aminononanoate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C[1]. This minimizes potential degradation from light, air, and ambient temperature.
Q2: How stable is the tert-butyl ester group under acidic conditions?
The tert-butyl ester is highly sensitive to acidic conditions, which is the primary method for its removal (deprotection).[2][3]
-
Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) will readily cleave the ester to yield the corresponding carboxylic acid and isobutylene gas.[2][3]
-
Mild Acids: Even milder acidic conditions can cause cleavage. For example, aqueous phosphoric acid is an effective reagent for deprotection[4]. Some Lewis acids, such as Zinc Bromide (ZnBr₂), can also be used for selective cleavage[5].
-
pH Sensitivity: The ester is generally stable at pH 4 at room temperature but is labile at pH 1.[4]
Q3: Is this compound stable under basic conditions?
The tert-butyl ester group is exceptionally stable under a wide range of basic conditions, which is a key advantage of its use as a protecting group.[2] It is resistant to cleavage by most common bases. However, very harsh basic conditions, such as powdered potassium hydroxide (KOH) in THF, can effect cleavage.[4] The terminal primary amine remains a free base and will react as expected.
Q4: What is the stability of the compound towards common nucleophiles and reducing agents?
This compound exhibits excellent stability against various nucleophiles and reducing agents.[3][6] The steric bulk of the tert-butyl group effectively shields the ester carbonyl from nucleophilic attack.[2] This allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the ester.
Q5: Are there any concerns regarding the thermal stability of the compound?
Q6: What is the primary degradation pathway for this compound?
The most significant degradation pathway is the acid-catalyzed hydrolysis of the tert-butyl ester. This reaction proceeds via a stable tertiary carbocation intermediate (isobutylene cation), leading to the formation of 9-aminononanoic acid and isobutylene. The primary amine can also be susceptible to oxidation or reaction with electrophiles in the reaction mixture.
Troubleshooting Guide
Issue 1: My tert-butyl ester is cleaving unexpectedly during a reaction.
-
Potential Cause 1: Acidic Reagents or Byproducts.
-
Troubleshooting: Scrutinize all reagents for acidic nature. Amine salts (e.g., hydrochloride salts) used in coupling reactions can introduce acidity. Ensure that if an amine salt is used, an adequate amount of non-nucleophilic base is present to neutralize it.
-
-
Potential Cause 2: Acidic Reaction Medium.
-
Troubleshooting: Check the pH of your reaction mixture if possible. Some solvents or reagents may contain acidic impurities. Purification of solvents or using reagents from a new bottle may resolve the issue.
-
-
Potential Cause 3: Lewis Acid Catalysis.
-
Troubleshooting: Be aware that some metal catalysts or reagents can act as Lewis acids and facilitate ester cleavage. If using metal-based reagents, consider their Lewis acidity and if alternative, less acidic metals are available.
-
Issue 2: I am observing unexpected side-products related to the primary amine.
-
Potential Cause 1: Reaction with Electrophiles.
-
Troubleshooting: The primary amine is a nucleophile and will react with electrophiles such as aldehydes, ketones, and activated esters.[8] Ensure that your reaction medium is free from such contaminants. If your intended reaction involves the ester portion, consider protecting the amine group first (e.g., as a Boc-carbamate).
-
-
Potential Cause 2: Dimerization/Polymerization.
-
Troubleshooting: If attempting to activate the carboxylic acid of another molecule for coupling with the amine of this compound, ensure the activated species is generated in situ or that self-reaction of the activated acid is minimized to prevent side reactions.
-
Data Presentation
Table 1: Summary of Tert-butyl Ester Stability
| Condition Category | Reagent/Condition | Stability of Tert-butyl Ester | Reference |
| Strongly Acidic | TFA, HCl, H₂SO₄ | Unstable (Cleaved) | [2][3] |
| Mildly Acidic | Aqueous Phosphoric Acid | Unstable (Cleaved) | [4] |
| Lewis Acidic | ZnBr₂ in DCM | Unstable (Cleaved) | [5] |
| Aqueous pH | pH < 1 | Unstable (Cleaved) | [4] |
| pH = 4 (Room Temp) | Stable | [4] | |
| pH = 9 (Room Temp) | Stable | [4] | |
| pH = 12 (Room Temp) | Stable | [4] | |
| Basic | Most common bases (e.g., NaHCO₃, Et₃N) | Stable | [2] |
| Powdered KOH in THF | Unstable (Cleaved) | [4] | |
| Nucleophilic | Common Nucleophiles | Stable | |
| Reductive | Common Reducing Agents | Stable | [6] |
| Thermal | Refluxing Toluene with Silica Gel | Unstable (Cleaved) | [7] |
Experimental Protocols
Protocol 1: Standard Amide Coupling Reaction (Utilizing the Amine)
This protocol describes a typical reaction where the stability of the tert-butyl ester is critical while the primary amine is reacted.
-
Dissolution: Dissolve the carboxylic acid starting material (1.0 eq) and a peptide coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the solution and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acid-Catalyzed Deprotection of the Tert-butyl Ester
This protocol describes the standard method for cleaving the tert-butyl ester.
-
Dissolution: Dissolve the this compound derivative in a suitable solvent, typically dichloromethane (DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA), commonly as a 25-50% solution in DCM (v/v).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The evolution of isobutylene gas may be observed. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Isolation: The resulting 9-aminononanoic acid salt can be used directly or purified further if necessary.
Visualizations
Caption: Acid-catalyzed degradation pathway of the tert-butyl ester.
Caption: Troubleshooting workflow for unexpected ester cleavage.
Caption: Reagent compatibility map for the tert-butyl ester group.
References
- 1. This compound | 134857-22-0 [sigmaaldrich.com]
- 2. fiveable.me [fiveable.me]
- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of Tert-butyl 9-aminononanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 9-aminononanoate. Our aim is to help you identify and resolve common issues related to impurities, ensuring a high-quality final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities depend on the synthetic route employed. However, typical impurities may include:
-
Unreacted 9-aminononanoic acid: Resulting from incomplete esterification.
-
Di-tert-butylated product: Formation of a di-Boc protected amine if Boc-protection is performed simultaneously.
-
Isobutylene-derived byproducts: Arising from the dehydration of tert-butanol under acidic conditions.
-
Hydrolyzed product (9-aminononanoic acid): The tert-butyl ester can be labile to acidic conditions, leading to hydrolysis during reaction workup.
-
Residual starting materials from alternative routes: For instance, if using a transesterification approach, the starting methyl or ethyl ester of 9-aminononanoic acid may be present.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound and similar long-chain amino esters are:
-
Silica Gel Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities.
-
Recrystallization: Particularly useful for purifying solid products. Recrystallization from an aqueous solution of an organic acid, such as acetic acid, has been shown to be effective for long-chain amino acids and can be adapted for their esters.[1]
Q3: How can I monitor the progress of the esterification reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable solvent system should be chosen to achieve good separation between the starting material (9-aminononanoic acid) and the product (this compound). The starting material, being a carboxylic acid, will have a lower Rf value compared to the less polar ester product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction progress by TLC until the starting material is consumed. - Increase the amount of the esterifying agent (e.g., isobutylene, di-tert-butyl dicarbonate). - Ensure the catalyst is active and used in the appropriate amount. |
| Hydrolysis during Workup | - Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid catalyst during the workup.[2] - Avoid prolonged exposure to acidic conditions. |
| Dehydration of tert-Butanol | - Maintain the recommended reaction temperature. Elevated temperatures can promote the formation of isobutylene. |
Issue 2: Presence of Multiple Spots on TLC After Reaction
| Possible Cause | Suggested Solution |
| Formation of Byproducts | - If using Boc-anhydride for esterification, the formation of N-Boc-Tert-butyl 9-aminononanoate is possible. Optimize the stoichiometry of reagents. - Isolate the major product by column chromatography and characterize it to identify the byproducts. |
| Degradation of Product | - Ensure the workup and purification steps are performed without undue delay and at appropriate temperatures. |
Experimental Protocols
Protocol 1: Esterification using Isobutylene and an Acid Catalyst
This method is suitable for the direct esterification of the amino acid.
Materials:
-
9-aminononanoic acid
-
Dichloromethane or Dioxane
-
Isobutylene
-
p-Toluenesulfonic acid (PTSA) or Sulfuric acid impregnated on silica gel
-
10% Sodium bicarbonate solution
-
Brine
Procedure:
-
Suspend 9-aminononanoic acid in dichloromethane or dioxane.
-
Add the acid catalyst (e.g., 2 equivalents of PTSA).
-
Introduce isobutylene into the reaction mixture in a sealed vessel (autoclave).
-
Stir the reaction at room temperature for 4-5 days, monitoring by TLC.[2]
-
Upon completion, carefully vent the excess isobutylene.
-
Wash the reaction mixture with 10% sodium bicarbonate solution, followed by water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Purification by Recrystallization
This protocol is adapted from methods used for purifying long-chain amino acids.
Materials:
-
Crude this compound
-
Aqueous acetic acid solution (e.g., 5-15% wt/wt)
Procedure:
-
Dissolve the crude this compound in the aqueous acetic acid solution by heating.
-
Once completely dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with cold water to remove residual acetic acid.
-
Dry the purified crystals under vacuum.
Data Presentation
| Parameter | Esterification with Isobutylene | Purification by Recrystallization |
| Starting Material | 9-aminononanoic acid | Crude this compound |
| Key Reagents | Isobutylene, Acid Catalyst (PTSA) | Aqueous Acetic Acid |
| Typical Reaction Time | 4-5 days[2] | N/A |
| Typical Yield | Moderate to Good | High recovery |
| Purity Achieved | Dependent on workup | >98% (expected) |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound, highlighting potential impurity introduction points.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low purity in this compound synthesis.
References
Troubleshooting PROTAC degradation assays with C9 linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), with a special focus on challenges encountered when using C9 alkyl linkers.
Troubleshooting Guide: C9 Linker PROTACs
Issues with PROTAC efficacy often trace back to suboptimal ternary complex formation, poor cellular mechanics, or unproductive ubiquitination. A C9 linker, being a relatively long and flexible alkyl chain, can present specific challenges related to hydrophobicity and conformational rigidity.[1][2]
Problem: Weak or No Degradation of Target Protein
| Possible Cause | Suggested Troubleshooting Steps | Referenced Protocol |
| Poor Cellular Permeability or Stability | 1. Assess the PROTAC's ability to cross the cell membrane.[3][4] 2. Evaluate the metabolic stability of the C9 linker, as alkyl chains can be susceptible to metabolism.[5] 3. Confirm target engagement inside the cell using methods like the Cellular Thermal Shift Assay (CETSA).[4][6] | Protocol 1: Cellular Thermal Shift Assay (CETSA) |
| Inefficient Ternary Complex Formation | 1. Confirm binary binding to both the target protein and the E3 ligase independently. 2. Directly measure ternary complex formation and stability using biophysical assays (e.g., TR-FRET, SPR, ITC).[7][][9] 3. Perform a full dose-response curve to rule out the "hook effect," where high PROTAC concentrations favor binary complexes over the productive ternary complex.[3][6] | Protocol 2: TR-FRET Assay for Ternary Complex Formation |
| Unproductive Ternary Complex Geometry | 1. A stable ternary complex may form, but the C9 linker may not position the target's lysine residues optimally for ubiquitination by the E2 enzyme.[4] 2. Synthesize and test PROTACs with varied linker lengths (e.g., C8, C10) or different compositions (e.g., PEG) to alter the geometry.[10][] | Protocol 3: In Vitro Ubiquitination Assay |
| Impaired Proteasomal Degradation | 1. Confirm that the degradation pathway is proteasome-dependent. Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein level confirms the mechanism of action.[12] | Protocol 4: Proteasome Inhibition Assay |
Frequently Asked Questions (FAQs)
Q1: My PROTAC with a C9 linker shows good binding to the target and E3 ligase separately but fails to induce degradation. What's the likely issue?
A1: This common scenario often points to a problem with the ternary complex. While the C9 linker is long enough to bridge the two proteins, its flexibility might introduce an entropic penalty, destabilizing the ternary complex.[1] Alternatively, the complex may form, but its conformation could be unproductive, meaning the surface lysines on the target protein are not presented correctly to the E3 ligase machinery for ubiquitination.[4] It is crucial to perform assays that directly measure the formation and stability of the ternary complex.[][9]
Q2: I'm observing a "hook effect" with my C9 linker PROTAC. How can I mitigate this?
A2: The "hook effect," a bell-shaped dose-response curve where degradation decreases at high concentrations, is common with PROTACs.[3] It occurs when excess PROTAC molecules form separate binary complexes (PROTAC-Target and PROTAC-E3 Ligase) that cannot lead to degradation.[6] To mitigate this, always perform a wide dose-response experiment to identify the optimal concentration range.[3] Designing PROTACs that promote positive cooperativity—where the binding of the first protein enhances binding to the second—can also stabilize the ternary complex and reduce the hook effect.[3]
Q3: Could the C9 linker itself be causing issues with solubility or cell permeability?
A3: Yes. C9 alkyl linkers are hydrophobic, which can decrease the aqueous solubility of the PROTAC molecule and potentially lead to aggregation.[13] While some lipophilicity can aid cell permeability, excessive hydrophobicity can have the opposite effect.[1] If you suspect this is an issue, consider modifying the linker to include more polar groups, such as incorporating PEG units, to improve the overall physicochemical properties of the molecule.[2]
Quantitative Data Summary
The choice of linker length is critical and must be empirically optimized. The following table summarizes representative data showing how linker length can impact degradation efficiency. Direct comparisons should be made with caution due to variations in experimental systems.
| PROTAC System (Target-E3 Ligase) | Linker Type & Length | Degradation DC50 | Max Degradation (Dmax) | Reference |
| ERα - VHL | Alkyl, 12 atoms | ~1000 nM | ~60% | [14] |
| ERα - VHL | Alkyl, 16 atoms | ~30 nM | ~90% | [14] |
| ERα - VHL | Alkyl, 17 atoms | ~100 nM | ~75% | [14] |
| CDK9 - CRBN | PEG, 3 units | 25 nM | >95% | [15] |
| CDK9 - CRBN | PEG, 4 units | 13 nM | >95% | [15] |
| CDK9 - CRBN | PEG, 5 units | 20 nM | >95% | [15] |
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Overcoming steric hindrance in Tert-butyl 9-aminononanoate reactions
Welcome to the technical support center for tert-butyl 9-aminononanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
A1: The primary challenges stem from potential steric hindrance and the presence of two reactive sites: the primary amine and the tert-butyl ester. The long, flexible nonanoate chain can also influence solubility and purification. Key issues include slow or incomplete reactions at the amine, and the need for selective reactions or deprotection of the ester group.
Q2: Why is my amide coupling reaction with this compound resulting in low yields?
A2: Low yields in amide coupling reactions are often due to steric hindrance, especially when coupling with a bulky carboxylic acid. The choice of coupling reagent and reaction conditions is critical. Standard coupling reagents might not be effective, and more powerful reagents or activating agents may be necessary. Additionally, side reactions or difficult purification can contribute to lower isolated yields.
Q3: Can the tert-butyl ester be cleaved under the conditions of my amide coupling reaction?
A3: The tert-butyl ester is generally stable under most standard amide coupling conditions, which are typically neutral or slightly basic. However, it is sensitive to strong acidic conditions. If your coupling protocol requires acidic additives or generates acidic byproducts, there is a risk of partial or complete cleavage of the tert-butyl group.
Q4: What is an effective method for purifying reaction products of this compound?
A4: Purification can be challenging due to the basicity of the amine and the greasy nature of the long alkyl chain. Standard silica gel chromatography can lead to tailing and poor separation. It is often beneficial to use a modified mobile phase, such as one containing a small amount of a basic modifier like triethylamine or ammonia in methanol, to suppress the interaction of the amine with the acidic silica gel. Alternatively, reverse-phase chromatography can be an effective purification method.
Q5: How can I selectively react at the amine without affecting the tert-butyl ester?
A5: Most reactions targeting the primary amine, such as acylation, alkylation, and reductive amination, are performed under conditions that are compatible with the tert-butyl ester. These reactions are typically carried out under neutral or basic conditions, which do not promote the cleavage of the tert-butyl group. It is important to avoid strong acids during the reaction and work-up.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Insufficiently active coupling reagent | Switch to a more potent coupling reagent known to be effective for sterically hindered amines. Examples include HATU, HBTU, or COMU. |
| Steric hindrance from the carboxylic acid | If coupling with a bulky carboxylic acid, consider converting the acid to a more reactive species, such as an acid chloride or acyl fluoride, before adding the this compound. |
| Suboptimal reaction conditions | Optimize the reaction temperature and time. For difficult couplings, increasing the temperature (e.g., to 40-60 °C) or extending the reaction time may improve yields. Microwave-assisted synthesis can also be effective in accelerating slow reactions. |
| Base selection | The choice of base can be critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) to minimize side reactions. |
Issue 2: Unwanted Deprotection of the Tert-butyl Ester
| Potential Cause | Troubleshooting Steps |
| Acidic reaction conditions | Ensure that the reaction is performed under neutral or basic conditions. If an acidic catalyst is required, consider an alternative synthetic route or a different protecting group for the carboxylic acid. |
| Acidic work-up | During the work-up, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acidic species before extraction and concentration. |
| Hydrolysis during purification | Avoid using acidic mobile phases in chromatography. If reverse-phase HPLC is used, a buffered mobile phase (e.g., with ammonium bicarbonate) may be necessary to maintain a neutral pH. |
Data Summary
The following table summarizes representative conditions and yields for common reactions involving tert-butyl ω-aminoalkanoates, which can be used as a starting point for optimizing reactions with this compound.
| Reaction | Coupling Partner | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Amide Coupling | Carboxylic Acid | HBTU, DIPEA | DMF | RT | 12 | 70-90 |
| Amide Coupling | Carboxylic Acid | EDCI, HOBt | DCM | RT | 16 | 60-80 |
| Boc-Protection | Boc₂O | TEA | DCM | RT | 4 | >95 |
| Ester Deprotection | - | TFA/DCM (1:1) | DCM | RT | 2 | >90 |
| Ester Deprotection | - | 4M HCl in Dioxane | Dioxane | RT | 4 | >90 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane containing 0.5% triethylamine.
Protocol 2: Deprotection of the Tert-butyl Ester using Trifluoroacetic Acid (TFA)
-
Dissolve the tert-butyl ester starting material in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 mixture of TFA:DCM).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and solvent.
-
Co-evaporate the residue with toluene or another suitable solvent multiple times to ensure complete removal of residual TFA.
-
The resulting carboxylic acid can be used directly or purified further if necessary.
Visualizations
Caption: Workflow for a typical amide coupling reaction.
Caption: Decision tree for tert-butyl ester deprotection.
Validation & Comparative
A Comparative Analysis of Tert-butyl 9-aminononanoate and PEG Linkers for Advanced Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker molecule is a critical determinant of a therapeutic conjugate's success. This guide provides an in-depth comparison of Tert-butyl 9-aminononanoate, a representative long-chain alkyl linker, and the widely utilized Polyethylene Glycol (PEG) linkers. This analysis, supported by experimental principles, will aid in the rational design of potent and effective bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to Linker Technology
In the architecture of targeted therapeutics, linkers serve as the crucial bridge connecting a targeting moiety (like an antibody or a small molecule binder) to a payload (such as a cytotoxic drug or an E3 ligase recruiter). The linker's chemical nature profoundly influences the conjugate's stability, solubility, pharmacokinetics, and ultimately, its therapeutic efficacy.[1] this compound represents a class of hydrophobic, flexible alkyl linkers, while PEG linkers are known for their hydrophilicity and tunable lengths.
Physicochemical and Functional Comparison
The choice between an alkyl-based linker like this compound and a PEG-based linker is a trade-off between key physicochemical properties that impact the conjugate's biological behavior.
| Property | This compound (Alkyl Linker) | PEG Linkers | Rationale & Implications |
| Structure | Long, flexible aliphatic chain | Repeating ethylene oxide units | The fundamental structural difference dictates the linker's interaction with aqueous environments. |
| Hydrophobicity | High | Low (Hydrophilic) | Alkyl linkers can enhance cell permeability but may lead to aggregation and poor solubility of the final conjugate, especially with hydrophobic payloads.[2][3][4] PEG linkers improve the aqueous solubility of the entire conjugate, which is often beneficial for intravenous administration and can prevent aggregation.[3][5][6] |
| Flexibility | High | High | Both linker types offer considerable flexibility, which can be crucial for allowing the two ends of the conjugate to optimally interact with their respective biological targets, such as in the formation of a stable ternary complex in PROTACs.[2][7] |
| Metabolic Stability | Generally high | Can be susceptible to oxidative metabolism | The carbon-carbon backbone of alkyl linkers is typically robust in physiological conditions.[2] The ether linkages in PEG can be sites of metabolic breakdown, potentially leading to faster clearance.[2][3] |
| Synthesis | Relatively straightforward | Can be more complex and costly, especially for monodisperse lengths | The synthesis of simple alkyl chains is often less demanding than the production of well-defined, uniform PEG chains.[2][3] |
| Immunogenicity | Generally low | Low, but anti-PEG antibodies can be a concern | While PEG is considered to have low immunogenicity, the potential for pre-existing or induced anti-PEG antibodies can affect the pharmacokinetics and safety of PEGylated therapeutics.[6] |
Performance in PROTACs: A Key Application
The development of PROTACs has highlighted the critical role of the linker in facilitating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. The linker's length, rigidity, and chemical composition directly impact the stability and geometry of this complex, which is a prerequisite for target ubiquitination and degradation.[4][8]
PROTACs containing flexible linkers, such as alkyl chains and PEG, have demonstrated superior degradation efficiency in some systems, likely due to their ability to enable the necessary protein-protein interactions within the ternary complex.[7] However, the choice between an alkyl and a PEG linker can lead to different outcomes. In some instances, replacing a nine-atom alkyl chain with a three-unit PEG linker resulted in weaker target degradation, indicating that the atomic composition of the linker is a critical parameter.[9] The optimal linker length and type must be empirically determined for each specific target and E3 ligase combination.[9][10]
Experimental Protocols for Linker Evaluation
To quantitatively assess the performance of different linkers, a series of biophysical and cell-based assays are essential.
Ternary Complex Formation Assays
a) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the ternary complex formation.
-
Protocol Outline:
-
Prepare solutions of the target protein, E3 ligase, and the PROTAC in a suitable buffer.
-
Titrate the PROTAC into a solution of the target protein to measure the binary interaction.
-
In a separate experiment, saturate the PROTAC with the E3 ligase and titrate this complex into the target protein solution.
-
The difference in binding affinity between the binary and ternary interactions indicates the cooperativity of ternary complex formation.[11]
-
b) Fluorescence Polarization (FP) Assay
-
Principle: This technique measures the change in the polarization of fluorescent light emitted from a labeled ligand (tracer) upon binding to a protein. It can be used in a competitive binding format to determine the affinity of the PROTAC for its target protein in the presence and absence of the E3 ligase.
-
Protocol Outline:
-
Develop an FP assay using a fluorescently labeled ligand that binds to the target protein.
-
Determine the IC50 of the PROTAC by its ability to displace the fluorescent tracer.
-
Repeat the IC50 determination in the presence of a fixed concentration of the E3 ligase. A shift in the IC50 value can indicate the formation of the ternary complex.[11]
-
Cellular Protein Degradation Assays
a) Western Blotting
-
Principle: This is a semi-quantitative method to detect the levels of a specific protein in a cell lysate.
-
Protocol Outline:
-
Treat cultured cells with varying concentrations of the PROTAC for a defined period.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific for the target protein.
-
Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.
-
Quantify the band intensities to determine the extent of protein degradation relative to a vehicle-treated control.
-
b) In-Cell Western or High-Content Imaging
-
Principle: These are more quantitative, higher-throughput methods to measure protein levels directly in fixed cells.
-
Protocol Outline:
-
Plate cells in multi-well plates and treat with the PROTAC.
-
Fix, permeabilize, and stain the cells with a primary antibody against the target protein and a fluorescently labeled secondary antibody.
-
Use a plate reader or an automated microscope to quantify the fluorescence intensity per well or per cell, which correlates with the protein level.
-
Pharmacokinetic and Stability Analysis
-
Principle: To evaluate the in vivo performance of a conjugate, it is crucial to assess its stability in plasma and its pharmacokinetic profile.
-
Protocol Outline:
-
Administer the conjugate to an animal model (e.g., mice).
-
Collect blood samples at various time points.
-
Use analytical methods such as ELISA (for antibody-based conjugates) and LC-MS/MS (for small molecule conjugates and released payloads) to measure the concentration of the intact conjugate, total antibody, and any free payload or metabolites in the plasma.
-
These data are used to determine key pharmacokinetic parameters like half-life (t1/2), clearance, and area under the curve (AUC), which reflect the linker's in vivo stability.[12]
-
Visualizing the PROTAC Mechanism of Action
The workflow of a PROTAC can be visualized as a signaling pathway that co-opts the cell's natural protein degradation machinery.
Conclusion
The selection between this compound (representing alkyl linkers) and PEG linkers is a nuanced decision that requires careful consideration of the specific therapeutic application. Alkyl linkers offer high stability and synthetic accessibility, with their hydrophobicity potentially aiding in cell permeability. However, this can be at the cost of reduced aqueous solubility and an increased risk of aggregation. Conversely, PEG linkers are invaluable for enhancing the solubility and pharmacokinetic profiles of conjugates, though their synthesis can be more complex and potential metabolic liabilities must be considered.
Ultimately, the optimal linker is one that positions the conjugate for maximal therapeutic efficacy by balancing stability, solubility, and the precise spatial and geometric requirements for its biological mechanism of action. A systematic evaluation using the experimental protocols outlined in this guide will empower researchers to make data-driven decisions in the design of next-generation targeted therapies.
References
- 1. veranova.com [veranova.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. purepeg.com [purepeg.com]
- 6. adcreview.com [adcreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Great Divide: Unraveling the Efficacy of C9 vs. C6 Alkyl Linkers in PROTACs
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of alkyl linker length in Proteolysis Targeting Chimeras (PROTACs). This guide delves into experimental data comparing the efficacy of nine-carbon (C9) versus six-carbon (C6) alkyl linkers, providing insights into their impact on protein degradation, ternary complex formation, and overall PROTAC performance.
In the rapidly evolving field of targeted protein degradation, the design of the linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's success. Among the various linker types, simple alkyl chains are frequently employed due to their synthetic tractability and ability to provide the necessary flexibility for the formation of a productive ternary complex. This guide focuses on a specific, yet crucial, aspect of linker design: the comparative efficacy of C9 and C6 alkyl linkers. Understanding the impact of this three-carbon difference can provide a rational basis for linker optimization and accelerate the development of potent and selective protein degraders.
Quantitative Comparison of C6 and C9 Alkyl Linker-Containing PROTACs
The following table summarizes quantitative data from a study on Son of Sevenless Homologue 1 (SOS1) targeting PROTACs, which utilized a series of alkyl-based linkers to connect a SOS1 inhibitor to a Von Hippel-Lindau (VHL) E3 ligase ligand. This provides a direct comparison of the degradation efficiency of PROTACs with C6 and C9 alkyl linkers.
| PROTAC | Linker Composition | Linker Length (Methylene Units) | DC50 (nM) | Dmax (%) | Target Protein | E3 Ligase | Cell Line |
| 8d | Alkyl Chain | 6 | ~100 | ~70 | SOS1 | VHL | AsPC-1 |
| 8g | Alkyl Chain | 9 | <10 | >90 | SOS1 | VHL | AsPC-1 |
Data synthesized from a study on SOS1-targeting PROTACs.[1]
As the data illustrates, for the degradation of SOS1, the PROTAC with the C9 alkyl linker (8g) demonstrated significantly higher potency (lower DC50) and greater maximal degradation (Dmax) compared to the PROTAC with the C6 alkyl linker (8d).[1] This suggests that the longer C9 linker is more optimal for facilitating a productive ternary complex between SOS1, the PROTAC, and the VHL E3 ligase in this specific context.
The Underlying Principle: Ternary Complex Formation
The efficacy of a PROTAC is intrinsically linked to its ability to induce and stabilize a ternary complex between the target protein and the E3 ubiquitin ligase. The length and flexibility of the linker are paramount in achieving the correct spatial orientation for efficient ubiquitin transfer from the E2-E3 ligase complex to the target protein, marking it for proteasomal degradation.
A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. Conversely, a linker that is too long might result in an unstable or non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
The superior performance of the C9 linker in the SOS1 PROTAC example suggests that the increased length provides the necessary flexibility and distance to adopt a conformation that optimizes the protein-protein interactions within the ternary complex, leading to more efficient ubiquitination and subsequent degradation.[1]
Experimental Protocols
To aid researchers in their own investigations, detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy are provided below.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., AsPC-1) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the C6 and C9 linker-containing PROTACs (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-SOS1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
Ternary Complex Formation Assay (e.g., HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a common method to assess the formation of the ternary complex in vitro.
1. Reagent Preparation:
-
Reconstitute and dilute the recombinant tagged target protein (e.g., GST-tagged SOS1), E3 ligase complex (e.g., His-tagged VHL/ElonginB/ElonginC), and PROTACs (C6 and C9 versions) to the desired concentrations in assay buffer.
-
Prepare HTRF detection reagents: anti-tag antibody conjugated to a donor fluorophore (e.g., anti-GST-Europium) and an anti-tag antibody conjugated to an acceptor fluorophore (e.g., anti-His-d2).
2. Assay Procedure:
-
In a low-volume 384-well plate, add the target protein, E3 ligase complex, and a serial dilution of the PROTAC.
-
Incubate at room temperature for a specified time (e.g., 1 hour) to allow for ternary complex formation.
-
Add the HTRF donor and acceptor antibodies.
-
Incubate for another specified time (e.g., 1 hour) at room temperature, protected from light.
3. Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
4. Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
The HTRF signal is proportional to the amount of ternary complex formed.
-
Plot the HTRF ratio against the PROTAC concentration to assess the efficiency of ternary complex formation for the C6 and C9 linker PROTACs.
Conclusion
The choice of linker is a critical, and often empirical, step in PROTAC design. The direct comparison of C6 and C9 alkyl linkers for SOS1 degradation provides compelling evidence that a seemingly minor change in linker length can have a profound impact on PROTAC efficacy. While the optimal linker length is target- and E3 ligase-dependent, this guide highlights the importance of systematically evaluating a range of linker lengths. The significant improvement in potency and maximal degradation observed with the C9 linker underscores the necessity of fine-tuning this component to achieve the desired therapeutic effect. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and rationally design the next generation of highly effective protein degraders.
References
The Alkyl Advantage: A Comparative Guide to the In Vitro Degradation Efficiency of Alkyl-Linked PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The length and chemical nature of this linker significantly influence the formation and stability of the ternary complex, and consequently, the efficiency of protein degradation. This guide focuses on PROTACs with aliphatic alkyl linkers, which are close structural analogs to nonanoate linkers.
In Vitro Degradation Efficiency of Alkyl-Linked PROTACs
The following tables summarize the in vitro degradation performance of selected PROTACs with alkyl or polyethylene glycol (PEG) linkers, targeting various proteins implicated in disease. The key parameters for comparison are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC | Target(s) | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| GP262 | PI3Kγ / mTOR | C8 alkyl | THP-1 | 88.4 | >70 | 24 |
| p110α | MDA-MB-231 | 227.4 | 71.3 | 24 | ||
| p110γ | MDA-MB-231 | 42.23 | 88.6 | 24 | ||
| mTOR | MDA-MB-231 | 45.4 | 74.9 | 24 | ||
| ARV-825 | BRD4 | PEG | Burkitt's Lymphoma cell lines | <1 | ~100 | Not Specified |
| dBET1 | BRD4 | PEG | Breast cancer cells | 430 | Not Specified | Not Specified |
| A13 | FAK | Alkyl chain | A549 | Not Specified (85% degradation at 10 nM) | 85 | 12 |
Experimental Protocols
The determination of DC50 and Dmax values for PROTACs is crucial for their preclinical evaluation. The most common method for this is Western blotting, a semi-quantitative technique that allows for the detection and relative quantification of a specific protein in a complex mixture.
General Protocol for Western Blot-Based PROTAC Degradation Assay
-
Cell Culture and Treatment:
-
Cells of a specific line (e.g., MDA-MB-231, THP-1, A549) are seeded in multi-well plates and allowed to adhere and grow to a certain confluency (typically 70-80%).
-
The cells are then treated with a range of concentrations of the PROTAC molecule for a specified duration (e.g., 4, 8, 12, 24 hours). A vehicle control (e.g., DMSO) is always included.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading in the subsequent steps.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of total protein from each sample are mixed with a loading buffer, denatured by heating, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody that specifically recognizes the target protein (e.g., anti-PI3K, anti-BRD4, anti-FAK). A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, producing light that can be captured by an imaging system.
-
The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control. The DC50 and Dmax values are then determined by plotting the degradation percentage against the PROTAC concentration.
-
Signaling Pathways and Experimental Workflow
To provide a better understanding of the biological context of the targeted proteins and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: General mechanism of action of a PROTAC.
Figure 2: A typical experimental workflow for assessing PROTAC-induced protein degradation.
Figure 3: Simplified PI3K/AKT/mTOR signaling pathway.
Figure 4: BRD4-mediated transcriptional activation.
Figure 5: Simplified Focal Adhesion Kinase (FAK) signaling pathway.
Navigating the Maze: A Comparative Guide to PROTAC Cell Permeability Featuring Tert-butyl 9-aminononanoate and Alternatives
For researchers, scientists, and drug development professionals, achieving optimal cell permeability is a critical hurdle in the design of effective Proteolysis Targeting Chimeras (PROTACs). These complex molecules, which hold immense therapeutic promise by hijacking the cell's own protein degradation machinery, often struggle to cross the cell membrane due to their high molecular weight and polar surface area. This guide provides a comprehensive comparison of PROTACs incorporating the aliphatic linker, Tert-butyl 9-aminononanoate, with alternative linker strategies, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.
The linker component of a PROTAC, though seemingly a simple connector, plays a pivotal role in dictating its physicochemical properties, including the all-important ability to penetrate the cell membrane and reach its intracellular target. Here, we delve into the performance of PROTACs featuring a long-chain aliphatic linker, exemplified by derivatives of this compound, and compare them against commonly employed alternatives such as polyethylene glycol (PEG) and rigid linkers.
The Balancing Act: Lipophilicity, Flexibility, and Permeability
The cell permeability of a PROTAC is a delicate balance of several factors. While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Similarly, linker flexibility can allow the PROTAC to adopt conformations favorable for membrane passage, but high flexibility may come at an entropic cost for target engagement.
This compound, an alkane chain with terminal amine and Boc-protected amino groups, provides a lipophilic and flexible linker scaffold.[1] PROTACs incorporating such long alkyl chains are expected to exhibit increased passive diffusion across the cell membrane. However, this must be carefully balanced against potential decreases in solubility.
Comparative Analysis of PROTAC Permeability
To objectively assess the impact of the linker on cell permeability, we have summarized quantitative data from key in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA provides a high-throughput measure of passive diffusion, while the Caco-2 assay offers a more biologically relevant model, incorporating active transport and efflux mechanisms.[2][3]
| PROTAC (Target-E3 Ligase) | Linker Type | Linker Structure/Representative | Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Hypothetical PROTAC A | Alkyl Chain | Based on this compound | PAMPA | ~2.3 | N/A | Modeled from similar structures[1] |
| PROTAC 19 (AR-Adamantyl) | Alkyl Chain | Undisclosed Alkyl | PAMPA | 2.3 | N/A | [1] |
| PROTAC 14 (AR-Cereblon) | PEG-based | PEG | Caco-2 (A-B) | 1.7 | 8.4 | [1] |
| PROTAC 20b (AR-VHL) | PEG-based | PEG | Caco-2 (A-B) | 0.35 | ~0.7 | [1] |
| PROTAC 20d (AR-VHL) | PEG-based | PEG | Caco-2 (B-A) | 8.6 | >12 | [1] |
| MZ1 (BET-VHL) | Amide-based | - | PAMPA | 0.01 - 0.1 | N/A | [3] |
| ARV-771 (BET-VHL) | Amide-based | - | PAMPA | 0.2 - 0.3 | N/A | [3] |
Note: Data for "Hypothetical PROTAC A" is an estimation based on the properties of long-chain alkyl linkers as described in the literature.
Deciphering the Data: Insights into Linker Performance
The data presented in the table highlights several key trends:
-
Alkyl Linkers for Passive Diffusion: PROTACs with alkyl linkers, such as PROTAC 19, tend to show higher permeability in the PAMPA assay, which primarily measures passive diffusion.[1] This suggests that the lipophilic nature of linkers derived from structures like this compound can be advantageous for crossing the lipid bilayer.
-
The Complexity of PEG Linkers: Polyethylene glycol (PEG) linkers are widely used to improve the solubility of PROTACs. However, their impact on permeability is complex. As seen with PROTAC 14, a PEG linker can result in reasonable apparent permeability.[1] However, some PEGylated PROTACs, like 20b, exhibit low permeability.[1] Furthermore, PEG linkers can make PROTACs susceptible to efflux transporters, as indicated by the high efflux ratios for PROTACs 14 and 20d.[1]
-
Amide-to-Ester Substitution: Modifying the linker by replacing an amide bond with an ester can reduce the number of hydrogen bond donors and improve lipophilicity, leading to enhanced PAMPA permeability, as observed with MZ1 and ARV-771.[3]
Experimental Protocols for Permeability Assessment
Accurate and reproducible assessment of cell permeability is paramount. Below are detailed methodologies for the key experiments cited.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay models the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds
-
Plate shaker
-
LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the filter is completely coated.
-
Donor Solution Preparation: Dissolve the test PROTACs and control compounds in PBS to the desired final concentration (e.g., 100 µM).
-
Assay Setup: Add 150 µL of the donor solution to each well of the coated filter plate. Add 300 µL of PBS to each well of the acceptor plate.
-
Incubation: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate. Incubate the plate assembly on a plate shaker at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the filter membrane
-
t = Incubation time
-
[C]_A = Concentration in the acceptor well
-
[C]_D_initial = Initial concentration in the donor well
-
Caco-2 Permeability Assay
This cell-based assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4
-
Test PROTACs and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., 200 Ω·cm²).
-
Assay Initiation:
-
Apical to Basolateral (A-B) Permeability: Wash the monolayers with pre-warmed HBSS. Add the test PROTAC in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the test PROTAC in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Sample Analysis: Determine the concentration of the PROTAC in the samples using LC-MS/MS.
-
Papp and Efflux Ratio Calculation:
-
Calculate the Papp value for both A-B and B-A directions using a similar equation to the PAMPA assay, accounting for the volume and surface area of the Transwell insert.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
-
PROTAC Signaling Pathway: A Generic Overview
The ultimate goal of a PROTAC is to induce the degradation of a target protein. This is achieved through the formation of a ternary complex with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.
Conclusion and Future Directions
The choice of linker is a critical determinant of PROTAC cell permeability. While long-chain aliphatic linkers derived from structures like this compound can enhance passive diffusion, a holistic approach that considers solubility, flexibility, and susceptibility to efflux is essential for successful PROTAC design. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to optimize the cellular uptake of their PROTAC candidates. Future advancements in linker chemistry, including the development of novel linker scaffolds with finely tuned physicochemical properties, will undoubtedly pave the way for the next generation of highly effective and orally bioavailable protein degraders.
References
A Comparative Guide to SAR Studies of PROTACs with Varying Alkyl Linker Lengths
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) with varying alkyl linker lengths, supported by experimental data. It delves into the critical role of the linker in determining the efficacy of a PROTAC, offering insights into structure-activity relationships (SAR) and providing detailed experimental protocols for key assays in PROTAC development.
The Role of the Linker in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[1][2] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer; its length and composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[1][3]
The length of the alkyl linker directly influences the distance and orientation between the POI and the E3 ligase within the ternary complex. A linker that is too short may lead to steric hindrance, preventing the formation of a stable complex. Conversely, a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitin transfer. Therefore, optimizing the linker length is a crucial step in the development of potent and selective PROTACs.[3]
Quantitative Comparison of PROTACs with Varying Alkyl Linker Lengths
Table 1: SAR of ERα-Targeting PROTACs with Varying Linker Lengths
This study by Cyrus et al. investigated a series of PROTACs designed to degrade the Estrogen Receptor α (ERα) by recruiting the von Hippel-Lindau (VHL) E3 ligase. The data demonstrates that a 16-atom linker provided the optimal length for ERα degradation in MCF7 breast cancer cells.[3]
| PROTAC Compound | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 1 | 9 | ~50% | >10 |
| 2 | 12 | ~75% | ~5 |
| 3 | 16 | ~95% | ~1 |
| 4 | 19 | ~70% | ~5 |
| 5 | 21 | ~60% | >10 |
Table 2: SAR of TBK1-Targeting PROTACs with Varying Linker Lengths
This study explored a series of PROTACs targeting TANK-binding kinase 1 (TBK1). The results highlight that linkers shorter than 12 atoms were inactive, while a 21-atom linker showed the highest potency.[1]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1-PROTAC-1 | < 12 | No degradation observed | - |
| TBK1-PROTAC-2 | 21 | 3 | 96% |
| TBK1-PROTAC-3 | 29 | 292 | 76% |
Table 3: SAR of BTK-Targeting PROTACs with Varying Linker Lengths
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and the experimental procedures used to evaluate them, the following diagrams are provided.
Caption: PROTAC Mechanism of Action.
Caption: Typical Experimental Workflow for PROTAC SAR Studies.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the foundation of robust SAR studies. The following are detailed protocols for key assays used in the evaluation of PROTACs.
Protein Degradation Assay: Western Blot Analysis
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC of interest (stock solution in DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This protocol describes a stepwise approach to optimize a TR-FRET assay for characterizing the formation of a POI-PROTAC-E3 ligase ternary complex.[4][5]
Materials and Reagents:
-
Tagged POI (e.g., GST-tagged)
-
Tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1)
-
TR-FRET donor-conjugated antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor-conjugated antibody (e.g., AF488-anti-His)
-
PROTAC of interest
-
Assay buffer
-
384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the tagged proteins, antibodies, and PROTAC in the assay buffer.
-
-
Assay Optimization:
-
To establish the optimal concentrations of proteins and antibodies, perform a matrix titration. This involves testing various combinations of concentrations of the tagged POI, tagged E3 ligase, donor antibody, and acceptor antibody.
-
For each combination, add the components to the wells of a 384-well plate.
-
Add serial dilutions of the PROTAC to induce ternary complex formation.
-
Incubate the plate for a predetermined time (e.g., 180 minutes) at room temperature.
-
-
TR-FRET Measurement:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 520 nm).
-
The TR-FRET ratio is typically calculated as (Acceptor Emission / Donor Emission) * 10,000.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve is expected, where the signal increases as the ternary complex forms and then decreases at higher PROTAC concentrations due to the "hook effect".
-
The peak of the curve indicates the maximal ternary complex formation. The potency of different PROTACs can be compared based on the concentration required to achieve half-maximal complex formation (EC50).
-
Cell Viability Assay: CellTiter-Glo® Luminescent Assay
This protocol outlines the use of the CellTiter-Glo® assay to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials and Reagents:
-
Cell line of interest
-
PROTAC of interest
-
Cell culture medium
-
Opaque-walled 96- or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into opaque-walled multiwell plates at the desired density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of the PROTAC. Include wells with untreated cells as a negative control and a positive control for cytotoxicity if available.
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Calculate the percentage of cell viability for each PROTAC concentration relative to the untreated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Fulcrum of Function: A Comparative Guide to Flexible vs. Rigid Linkers in Targeted Protein Therapies
For researchers, scientists, and drug development professionals, the choice of a linker—the molecular bridge connecting functional domains of a therapeutic protein—is a critical design decision that profoundly impacts stability, efficacy, and specificity. This guide provides an objective comparison of flexible and rigid linkers for specific protein targets, supported by experimental data and detailed methodologies, to inform rational drug design in areas such as Proteolysis-Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and fusion proteins.
The linker is not a passive spacer but an active contributor to the overall performance of a multi-domain protein. Its length, composition, and conformational freedom dictate the spatial orientation and interaction of the connected moieties. The fundamental choice between a flexible and a rigid linker can determine the success or failure of a therapeutic candidate. Flexible linkers, often composed of glycine and serine repeats, provide conformational adaptability, while rigid linkers, featuring alpha-helical structures or proline-rich sequences, offer structural pre-organization and defined spatial separation.[1][2]
Comparative Analysis: Linker Impact on Efficacy and Stability
The decision to employ a flexible or rigid linker is highly dependent on the specific application and the protein target. The following tables summarize quantitative data from studies on PROTACs and fusion proteins, illustrating the differential effects of linker architecture.
Table 1: Impact of Linker Flexibility on PROTAC Efficacy for BRD4 and TBK1 Degradation
| Target Protein | Linker Type | Linker Composition | Degradation Efficacy (DC50) | Key Findings |
| BRD4 | Flexible (PEG) | 0, 1, 2, 4, or 5 PEG units | < 0.5 µM (for 0, 4, 5 units) | An unexpected pattern was observed where intermediate length flexible linkers were less potent.[3] |
| BRD4 | Flexible (PEG) | 1-2 PEG units | > 5 µM | Reduced potency compared to shorter or longer flexible linkers.[3] |
| TBK1 | Flexible (Alkyl/Ether) | 7-11 atoms | No degradation observed | A minimum linker length was required to facilitate productive ternary complex formation.[3] |
| TBK1 | Flexible (Alkyl/Ether) | 12-29 atoms | Submicromolar (3 nM for 21 atoms) | Potent degradation was achieved within this length range, demonstrating the importance of linker length optimization.[3] |
| PI3K/mTOR | Flexible (Alkyl Chain) | C8 alkyl linker | Optimal dual-target degradation | Flexible linkers were found to be superior in promoting the formation of the ternary complex.[4] |
| PI3K/mTOR | Rigid (Piperidine Ring) | Piperidine-containing linker | Restricted spatial proximity | The rigid structure hindered the interaction between the E3 ligase and the target protein, reducing efficacy.[4] |
Table 2: Influence of Linker Rigidity on Fusion Protein Stability and Activity
| Fusion Protein | Linker Type | Linker Composition | Measurement | Result |
| β-glucanase and xylanase | Rigid (α-helical) | (EAAAK)n, n=1-3 | Thermal Stability | Increased thermal stability with longer rigid linkers.[5] |
| β-glucanase and xylanase | Flexible | Not specified | Thermal Stability | Less efficient in increasing thermal stability compared to rigid linkers.[5] |
| ActRIIB-Fc | Rigid | hIgA1 hinge, (AP)x11 | Aggregation | No change in aggregation compared to flexible linkers.[6] |
| ActRIIB-Fc | Flexible | GGG, (G4S)4 | Aggregation | No change in aggregation compared to rigid linkers.[6] |
| ActRIIB-Fc | Rigid | hIgA1 hinge, (AP)x11 | Correctly Sized Molecule | Lower percentage of correctly sized molecules due to an increase in low molecular weight species.[6] |
Key Considerations in Linker Selection
-
PROTACs: The primary function of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[7] Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, can be advantageous by allowing the necessary conformational adjustments for optimal protein-protein interactions.[4][8] However, rigid linkers may enhance potency by pre-organizing the molecule into a bioactive conformation, though a suboptimal rigid geometry can prevent complex formation.[7]
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker's stability in systemic circulation is paramount to prevent premature payload release and associated off-target toxicity.[9] While both flexible and rigid linkers can be designed to be stable, the choice often intersects with the release mechanism (cleavable vs. non-cleavable).[1] The linker's structure can influence the overall pharmacokinetics and efficacy of the ADC.[10][11]
-
Fusion Proteins: For fusion proteins, linkers are crucial for ensuring proper folding and maintaining the independent function of the fused domains.[5] Rigid linkers are often preferred when a specific spatial separation between domains is critical to preserve bioactivity.[1][2] In contrast, flexible linkers are suitable when some degree of movement or interaction between the domains is required.[1]
Visualizing the Concepts
To better understand the processes and workflows involved in linker design and evaluation, the following diagrams illustrate key concepts.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing linker efficiency.
References
- 1. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Look At: “Fusion Protein Linkers: Property, Design and Functionality” - Arvys Proteins [arvysproteins.com]
- 6. twistbioscience.com [twistbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 11. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Analysis of PROTACs Featuring Tert-butyl 9-aminonanoate Linkers
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of mass spectrometry (MS) techniques for the analysis and characterization of Proteolysis Targeting Chimeras (PROTACs), with a focus on molecules incorporating flexible, long-chain aliphatic amine linkers such as Tert-butyl 9-aminonanoate. While specific published data on PROTACs containing this exact linker is limited, this guide leverages established methodologies from well-characterized PROTACs to present a robust framework for analysis. We will compare various MS approaches for structural confirmation, quantitative bioanalysis, and mechanistic studies, supported by experimental data and detailed protocols.
Introduction to PROTACs and the Role of Mass Spectrometry
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] A PROTAC consists of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is a critical component influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the drug.[2] Tert-butyl 9-aminonanoate is an example of a flexible, long-chain alkane linker used in PROTAC synthesis.[3][4]
Mass spectrometry is an indispensable analytical tool in the PROTAC development pipeline.[5] It is crucial for:
-
Structural Verification: Confirming the molecular weight and structure of the synthesized PROTAC.
-
Quantitative Analysis: Measuring PROTAC concentrations in biological matrices for pharmacokinetic and drug metabolism studies.[6]
-
Mechanistic Insight: Studying the formation of the non-covalent ternary complex, a key driver of PROTAC efficacy.[7]
This guide compares the performance of different MS platforms and methodologies for each of these critical applications.
Part 1: Structural Characterization and Elucidation
The first step in any PROTAC study is to confirm the identity and purity of the synthesized molecule. High-resolution mass spectrometry (HRMS) is essential for this purpose, providing unambiguous elemental composition, while tandem MS (MS/MS) is used to verify its structure through fragmentation analysis.[5]
Comparison of Tandem MS Fragmentation Techniques
Different fragmentation methods can be employed to elucidate the structure of PROTACs, each providing complementary information. The choice of technique influences which bonds are cleaved, aiding in the complete characterization of the warhead, linker, and E3 ligase ligand moieties.
| Technique | Principle | Key Advantages for PROTACs | Typical Information Gained |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with a neutral gas (e.g., N₂ or Ar), converting kinetic energy into internal energy to induce fragmentation.[8] | Widely available and effective for generating diagnostic fragments of the more labile parts of the molecule. | Often cleaves bonds within the linker and dissociates the more fragile moieties. Provides primary sequence information.[5] |
| Infrared Multiphoton Dissociation (IRMPD) | Ions are irradiated with infrared photons, causing slow heating and fragmentation of the lowest-energy bonds.[5] | Provides complementary fragmentation to CID, often revealing different product ions. | Useful for complex structures where CID yields limited fragmentation. |
| Ultraviolet Photodissociation (UVPD) | Ions are irradiated with high-energy UV photons, accessing higher-energy fragmentation channels.[5] | Can induce cleavage of more stable bonds that are resistant to CID/IRMPD, providing more comprehensive structural coverage. | Excellent for identifying internal fragments and characterizing the stable core structures of the PROTAC.[5] |
| Electron-based Dissociation (ExD) | Involves the transfer of electrons (e.g., ECD, ETD) to multiply charged precursor ions, inducing non-ergodic fragmentation.[8] | Primarily used for large molecules and peptides; less common for small-molecule PROTACs unless studying the ternary complex. | Can provide information on the intact ternary complex, such as identifying the PROTAC binding site.[8] |
Experimental Protocol: LC-HRMS/MS for PROTAC Characterization
This protocol provides a general method for the structural confirmation of a newly synthesized PROTAC using a typical LC-HRMS/MS system (e.g., Q-TOF or Orbitrap).
-
Sample Preparation:
-
Dissolve the PROTAC standard in a suitable organic solvent (e.g., Methanol, Acetonitrile) to a concentration of 1 mg/mL (stock).
-
Prepare a working solution by diluting the stock solution to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 column (e.g., ACQUITY HSS T3, 2.1 x 50 mm, 1.7 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.[9]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full MS Scan Range: m/z 150–1500.
-
Resolution: >60,000.
-
MS/MS Fragmentation: Data-Dependent Acquisition (DDA) of the top 3-5 most intense ions.
-
Collision Energy (for CID/HCD): Use a stepped collision energy (e.g., 15, 30, 45 eV) to ensure a wide range of fragments are generated.
-
-
Data Analysis:
-
Confirm the accurate mass of the precursor ion ([M+H]⁺, [M+2H]²⁺, etc.) with an error < 5 ppm.
-
Analyze the MS/MS spectrum to identify fragments corresponding to the warhead, linker, and E3 ligase ligand. Internal fragments are particularly important for confirming the linker's integrity.[10]
-
Part 2: Quantitative Bioanalysis for Pharmacokinetic Studies
To understand the in vivo behavior of a PROTAC, a sensitive and robust quantitative method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), typically using a triple quadrupole instrument, is the gold standard for this application due to its high sensitivity, selectivity, and wide dynamic range.
Comparison of MS Instruments for Quantification
| Instrument | Principle | Key Advantages for PROTAC Quantification |
| Triple Quadrupole (QqQ) | Uses Multiple Reaction Monitoring (MRM) where Q1 selects the precursor ion and Q3 selects a specific fragment ion. Highly specific and sensitive. | Gold standard for targeted quantification. Offers the highest sensitivity (pg/mL levels), excellent reproducibility, and a wide linear dynamic range.[9] |
| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Uses Parallel Reaction Monitoring (PRM) or similar techniques, where all fragment ions of a selected precursor are monitored at high resolution. | Provides high selectivity due to accurate mass, reducing potential interferences. Useful for method development and metabolite identification. May have a slightly lower dynamic range than QqQ.[6] |
Performance Data from Published PROTAC Bioanalytical Methods
The following table summarizes performance metrics from a validated LC-MS/MS method for the PROTAC ARV-110 in plasma, demonstrating the typical capabilities of modern quantitative assays.[1]
| Parameter | Performance Metric (ARV-110) |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Linearity Range | 2–3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%CV) | ≤ 10.5% |
| Inter-day Precision (%CV) | ≤ 9.8% |
| Intra-day Accuracy (%Bias) | -7.0% to 5.0% |
| Inter-day Accuracy (%Bias) | -5.5% to 5.5% |
Experimental Protocol: PROTAC Quantification in Plasma
This protocol outlines a method for quantifying a PROTAC in plasma using protein precipitation followed by LC-MS/MS.[1]
-
Sample Preparation (Protein Precipitation):
-
To 30 µL of plasma sample (or calibration standard/QC), add 120 µL of acetonitrile containing an appropriate internal standard (IS).
-
Vortex vigorously for 5 minutes to precipitate proteins.
-
Centrifuge at 13,500 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new plate or vial for injection.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 column (e.g., Kinetex C18, 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient suitable for high-throughput analysis (e.g., 5% to 95% B in 2 minutes).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters (MRM Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Optimize at least two transitions for the PROTAC and one for the internal standard. For example, for ARV-110 (m/z 813.4), a transition of m/z 813.4 → 452.2 was used for quantification.[1]
-
Instrument Settings: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
-
Part 3: Mechanistic Studies with Native Mass Spectrometry
A key aspect of PROTAC development is confirming the formation of a stable ternary complex. Native MS is a powerful technique that allows for the direct observation of these non-covalent protein-ligand and protein-protein interactions under near-physiological conditions.[7][11]
Comparison of Native MS with Other Biophysical Techniques
| Technique | Principle | Advantages | Limitations |
| Native MS | Soft ionization (nESI) preserves non-covalent complexes, which are analyzed by a high-mass-range MS. | Label-free, provides direct stoichiometry of complexes, low sample consumption, and can analyze multiple species simultaneously.[7] | Provides relative, not absolute, quantification of binding; requires careful optimization of non-denaturing buffer systems. |
| Surface Plasmon Resonance (SPR) | Immobilizes one component and measures the binding of others by detecting changes in refractive index. | Provides real-time kinetics (kₒₙ, kₒff) and affinity (Kᴅ) data. | Requires immobilization of one component, which can affect its activity; can be resource-intensive.[7] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | Provides a complete thermodynamic profile (Kᴅ, ΔH, ΔS) in a label-free solution-based format. | Requires large amounts of pure protein; can be low-throughput.[7] |
Native MS uniquely allows for the simultaneous detection of binary complexes (e.g., POI-PROTAC, E3-PROTAC) and the crucial ternary complex (POI-PROTAC-E3) in a single experiment, providing a snapshot of the binding equilibrium.[11]
Experimental Protocol: Native MS for Ternary Complex Analysis
-
Sample Preparation:
-
Purify the POI and E3 ligase complex.
-
Exchange proteins into a volatile, non-denaturing buffer (e.g., 200 mM ammonium acetate, pH 7.5).
-
Incubate the POI and E3 ligase (e.g., at 5 µM each) with varying concentrations of the PROTAC (e.g., 0-20 µM) for a set time at room temperature.
-
-
Native Mass Spectrometry (MS) Parameters:
-
Ion Source: Nano-electrospray ionization (nESI) is preferred for its gentler desolvation process.
-
Instrument: A mass spectrometer with a high mass range and optimized for transmission of large complexes (e.g., Q-TOF, Orbitrap).
-
Instrument Settings: Use "soft" settings to preserve non-covalent interactions: low cone/capillary voltages, minimal in-source fragmentation, and elevated backing pressure in the ion funnel region.
-
Mass Range: Scan a high m/z range (e.g., m/z 2,000–20,000) to detect the highly charged, high-mass complexes.
-
-
Data Analysis:
-
Deconvolute the raw spectra to obtain the zero-charge masses of all detected species.
-
Identify peaks corresponding to the individual proteins, binary complexes, and the ternary complex.
-
Relative signal intensity can be used to infer the efficiency of ternary complex formation for different PROTACs.[7]
-
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in PROTAC analysis.
Caption: General workflow for PROTAC development and analysis.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
References
- 1. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Native mass spectrometry and gas-phase fragmentation provide rapid and in-depth topological characterization of a PROTAC ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Comparative Guide to the Biological Evaluation of PROTACs Synthesized with Tert-butyl 9-aminonanoate and Alternative Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of their success in targeted protein degradation. The linker component, which connects the target-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides an objective comparison of PROTACs synthesized with Tert-butyl 9-aminonanoate, a long-chain alkyl linker, against common alternatives like polyethylene glycol (PEG)-based linkers. The comparison is supported by experimental data and detailed protocols for key biological evaluation assays.
While specific biological data for PROTACs utilizing the Tert-butyl 9-aminonanoate linker is not extensively published, its structural characteristics—a nine-carbon alkyl chain—place it within the category of hydrophobic, flexible linkers.[1][] Therefore, this guide will draw comparisons between long-chain alkyl linkers and the widely used PEG linkers to provide a comprehensive evaluation framework.
The Role of the Linker in PROTAC Efficacy
A PROTAC's mechanism of action relies on its ability to induce the formation of a stable ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[3][4] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are critical in achieving an optimal orientation of the two proteins within this complex.[5][6]
Alkyl linkers, such as those derived from Tert-butyl 9-aminonanoate, are characterized by their hydrophobicity and flexibility.[][6] They are synthetically accessible and can offer advantages in terms of membrane permeability and metabolic stability due to the absence of easily oxidized ether oxygens found in PEG linkers.[][7] Conversely, PEG linkers are more hydrophilic, which can improve the aqueous solubility of the PROTAC molecule.[3][6] The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax), selectivity, and overall pharmacokinetic profile of the PROTAC.[3][5]
Comparative Performance Data: Alkyl vs. PEG Linkers
The following tables summarize quantitative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), highlighting the influence of linker composition on degradation potency.
Table 1: Comparison of BTK-Targeting PROTACs with Different Linkers
| PROTAC | Linker Type/Length | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | PEG linker | CRBN | BTK | MOLM-14 | 8 | >95 | [8] |
| Compound with 12-atom alkyl/ether linker | Alkyl/Ether (12 atoms) | CRBN | BTK | Ramos | ~12 | >99 | [9] |
| PROTAC with <11-atom linker | Alkyl (<11 atoms) | CRBN | BTK | Ramos | Inactive | N/A | [9] |
| Non-covalent PROTAC | Alkyl/Ether | IAP | BTK | THP-1 | ~200 | Not specified | [9] |
Table 2: Comparison of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | Linker Type/Length | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | PEG linker | CRBN | BRD4 | LNCaP | <1 | >90 | [3] |
| PROTAC 1 | PEG linker | CRBN | BRD4 | BL cells | <1 | Not specified | [10] |
| Compound 27 | Hydrocarbon (10-12 atoms) | CRBN | BRD4 | MDA-MB-231 | Significant degradation | Not specified | [11] |
| Compound 34 | Piperazine-containing | CRBN | BRD4 | MDA-MB-231 | 60 | Not specified | [11] |
| Compound 37 | α-acyloxy amide | CRBN | BRD4 | MDA-MB-231 | 62 | Not specified | [11] |
| MZ1 | PEG linker | VHL | BRD4 | HeLa | Not specified | Preferential BRD4 degradation | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing PROTAC evaluation.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Caption: Comparison of Alkyl and PEG Linkers.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of PROTACs.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[12][13]
Materials and Reagents:
-
Cell Line: Appropriate human cancer cell line expressing the protein of interest (e.g., THP-1, MDA-MB-231, HeLa).[12]
-
PROTAC Compounds: Stock solutions of the test PROTACs and controls in DMSO.
-
Control Compounds: DMSO (vehicle control) and a non-degrading inhibitor for the target protein as a negative control.[12]
-
Cell Culture Medium: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
Antibodies: Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin), and a corresponding HRP-conjugated secondary antibody.
-
Detection Reagent: ECL chemiluminescent substrate.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[12]
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[13]
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.[13]
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate in a microcentrifuge tube.[12]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[13]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[12]
-
Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
After further washes, incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[13]
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.[13][14]
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate and treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., near the DC90) for a shorter time course (e.g., 1-4 hours).
-
Include a control group pre-treated with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.
-
-
Immunoprecipitation (IP):
-
Lyse the cells as described in the Western Blot protocol.
-
Incubate the cell lysate with an antibody specific to the target protein overnight at 4°C to form an antibody-protein complex.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blot for Ubiquitin:
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and Western Blot as described above.
-
Probe the membrane with a primary antibody that recognizes ubiquitin.
-
A smear of high-molecular-weight bands in the PROTAC-treated sample indicates poly-ubiquitination of the target protein. This smear should be more intense in the sample co-treated with a proteasome inhibitor.
-
Cell Viability Assay (MTT/CellTiter-Glo)
This assay assesses the cytotoxic effects of the PROTAC on the cells.[15][16]
Materials and Reagents:
-
Cell Line: The same cell line used for degradation assays.
-
PROTAC Compounds: Stock solutions in DMSO.
-
Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well plates: Clear for MTT assay, opaque for CellTiter-Glo.
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Step-by-Step Methodology (CellTiter-Glo® Assay):
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay, but use opaque-walled 96-well plates.
-
-
Reagent Addition and Incubation:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[15]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Data Acquisition:
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 9. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Comparative Analysis of Successful PROTACs: A Guide to ARV-110 and MZ1
This guide will objectively compare the performance of ARV-110 and MZ1, providing supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to Selected PROTACs
ARV-110 (Bavdegalutamide)
ARV-110 is a first-in-class, orally bioavailable PROTAC designed to target the Androgen Receptor (AR) for degradation.[1][2] Developed by Arvinas, it is currently in clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2][3] ARV-110 hijacks the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of the AR protein.[4][5] This mechanism is significant as AR signaling is a primary driver of prostate cancer growth and resistance to existing therapies.[6][7] ARV-110 has shown the ability to degrade wild-type AR as well as clinically relevant AR mutants that confer resistance to standard treatments like enzalutamide.[4][8]
MZ1
MZ1 is a pioneering preclinical PROTAC that targets the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a notable preference for BRD4.[9][10] It was developed by the Ciulli lab and has become a crucial tool for studying the effects of BET protein degradation.[11] MZ1 links a BET inhibitor (JQ1) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[9][10] By inducing the degradation of BET proteins, which are key regulators of oncogene transcription, MZ1 has demonstrated potent anti-proliferative effects in various cancer models, including acute myeloid leukemia (AML).[10][12]
Performance Data Comparison
The following tables summarize the quantitative data for ARV-110 and MZ1, providing a basis for comparing their efficacy and selectivity.
Table 1: In Vitro Degradation and Binding Affinity
| Parameter | ARV-110 | MZ1 | Comparator Molecule | Comparator Performance | Source |
| Target(s) | Androgen Receptor (AR) | BRD4, BRD2, BRD3 | - | - | [4][11] |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) | - | - | [5][11] |
| Degradation DC₅₀ | ~1 nM (in VCaP cells) | 2-20 nM (BRD4, cell line dependent) | - | - | [1][11] |
| Max Degradation (Dₘₐₓ) | >90% (in vivo at 1 mg/kg) | >90% | - | - | [1][11] |
| Binding Affinity (Target) | ~5x higher than enzalutamide | 15 nM (to BRD4BD2) | Enzalutamide (AR antagonist) | - | [11][13] |
| Binding Affinity (E3 Ligase) | Not specified | 66 nM (to VCB complex) | - | - | [11] |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation percentage. VCB: VHL-ElonginC-ElonginB complex.
Table 2: Cellular Activity and Clinical Response (ARV-110)
| Parameter | ARV-110 | Source |
| Cell Line(s) | VCaP, LNCaP (Prostate Cancer) | [1] |
| Effect | Inhibition of cell proliferation, induction of apoptosis | [1] |
| Clinical Trial Phase | Phase I/II (ARDENT) | [2] |
| Patient Population | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | [8] |
| Key Clinical Finding | Demonstrated anti-tumor activity, particularly in patients with AR T878 and/or H875 mutations. | [3] |
| PSA₅₀ Response Rate | 46% in patients with AR T878A/S and/or H875Y mutations. | [3] |
| Target Degradation in Humans | Confirmed AR degradation (70-90%) in patient tumor biopsies. | [8] |
PSA₅₀: ≥50% reduction in Prostate-Specific Antigen levels.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the signaling pathways targeted by ARV-110 and MZ1 and the general mechanism of PROTACs.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nursingcenter.com [nursingcenter.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. tandfonline.com [tandfonline.com]
- 13. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Tert-butyl 9-aminononanoate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like tert-butyl 9-aminononanoate are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound, always wear:
-
Safety glasses or goggles: To protect the eyes from splashes.
-
Chemical-resistant gloves: To prevent skin contact.
-
Laboratory coat: To protect clothing and skin.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1][2]
-
Collection of Waste:
-
Collect surplus and non-recyclable this compound in a designated, properly labeled, and sealed container.[3]
-
Ensure the container is compatible with the chemical and is kept closed when not in use.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Contaminated Materials:
-
Any materials used to clean up spills, such as absorbent pads, as well as empty containers, should be treated as hazardous waste.
-
Dispose of contaminated packaging and cleaning materials as you would the unused product.[1][2] The first rinse of any empty container should be collected as hazardous waste.
-
-
Contacting a Licensed Disposal Company:
-
Arrange for the collection of the chemical waste through your institution's EHS office or a certified chemical waste disposal contractor.[1]
-
Provide the disposal company with a complete characterization of the waste, including its name and any known hazards.
-
-
Incineration:
Crucially, do not dispose of this compound down the drain or in the regular trash. [1][3][4] This can lead to environmental contamination and may be in violation of local regulations.
Spill Cleanup Procedures
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[1][3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary, throughout the cleanup process.[1]
Quantitative Data
| Data Point | Value | Source |
| Recommended Disposal Method | Offer to a licensed disposal company; Chemical incineration. | [1][2] |
| Environmental Fate | Avoid release to the environment; Do not let product enter drains. | [1][3][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the workplace. Always consult your institution's specific safety protocols and your local regulations for chemical waste disposal.
References
Essential Safety and Operational Guide for Tert-butyl 9-aminononanoate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Tert-butyl 9-aminononanoate, ensuring laboratory safety and operational efficiency.
This document provides critical safety and logistical information for the handling of this compound. The following procedural guidance is based on the safety data for structurally similar compounds and general best practices for handling amino acid esters. It is imperative to always consult the specific Safety Data Sheet (SDS) for any chemical before use and to perform a risk assessment for your particular experimental protocol.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel when handling this compound. The following table summarizes the required PPE.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields or Goggles, Face shield | Safety glasses are the minimum requirement. Goggles and a face shield should be worn when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves before use. Dispose of contaminated gloves properly and wash hands thoroughly after handling. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect street clothing. For larger quantities or splash potential, a chemical-resistant apron is recommended. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and to prevent hazardous situations in the laboratory.
Handling Protocol
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
-
Spill Prevention: Use secondary containment for transfers of significant quantities. Have appropriate spill cleanup materials readily available.
Storage Protocol
-
Temperature: Store in a cool, dry place.
-
Container: Keep the container tightly closed.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Categorization: this compound waste should be considered chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.
Experimental Protocol: Deprotection of Tert-butyl Ester
The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis. A frequent operation involving this compound would be the deprotection of the ester to yield the corresponding carboxylic acid. The following is a generalized protocol for such a reaction.
Objective: To remove the tert-butyl ester protecting group from this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of trifluoroacetic acid to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (caution: gas evolution), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 9-aminononanoic acid.
-
Purify the product as necessary (e.g., by recrystallization or chromatography).
Logical Workflow Diagrams
The following diagrams illustrate the logical flow of the safety and experimental procedures described.
Caption: General workflow for safely handling this compound.
Caption: Step-by-step workflow for the deprotection of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
